molecular formula C7H3ClF4 B024670 2-Chloro-6-fluorobenzotrifluoride CAS No. 103889-37-8

2-Chloro-6-fluorobenzotrifluoride

Cat. No.: B024670
CAS No.: 103889-37-8
M. Wt: 198.54 g/mol
InChI Key: ILUCOEVDXAZECW-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzotrifluoride (CAS 103889-37-8) is a valuable halogenated aromatic compound serving as a versatile intermediate in organic synthesis and research applications. This compound, with the molecular formula C 7 H 3 ClF 4 and a molecular weight of 198.55 g/mol, is characterized by its high boiling point of approximately 160.9±35.0 °C and a density of 1.4±0.1 g/cm³ . Its structure, featuring chloro, fluoro, and trifluoromethyl substituents on the benzene ring, makes it a privileged scaffold in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries . As a key raw material, it is classified under halogenated derivatives of aromatic hydrocarbons . Researchers utilize this compound as a precursor in synthesizing various heterocyclic compounds and active ingredients. Its derivatives, such as 2-chloro-6-fluorobenzaldehyde, are critically employed in the production of antiseptic pharmaceuticals including dicloxacillin and flucloxacillin, as well as in the manufacture of pesticides . Handlers should note its flash point of approximately 55.7±19.4 °C, classifying it as a flammable liquid, and should consult the relevant Safety Data Sheet (SDS) for proper handling procedures . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUCOEVDXAZECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587761
Record name 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103889-37-8
Record name 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzotrifluoride, with the CAS Registry Number 103889-37-8, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group flanked by chlorine and fluorine atoms, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of the known chemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications as a building block in drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and application. The available data is summarized in the tables below.

Table 1: General and Physical Properties
PropertyValue
CAS Number 103889-37-8
Molecular Formula C₇H₃ClF₄
Molecular Weight 198.55 g/mol
Appearance Liquid
Boiling Point 160.9 °C at 760 mmHg
Density 1.427 g/cm³
Flash Point 55.7 °C
Table 2: Safety Information
Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway Start 2-Chloro-6-fluorotoluene Intermediate 2-Chloro-6-fluorobenzotrichloride Start->Intermediate Cl₂, UV light Product This compound Intermediate->Product HF or other fluorinating agent

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar compounds. Optimization of reaction conditions would be necessary for optimal yield and purity.

Step 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride

  • Apparatus Setup: A 500 mL, four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (for trapping HCl and unreacted chlorine), a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The flask is placed in a heating mantle and positioned under a high-intensity UV lamp.

  • Reaction Initiation: The flask is charged with 2-chloro-6-fluorotoluene (1.0 mol, 144.57 g). The reaction mixture is heated to 110-120 °C with vigorous stirring.

  • Photochlorination: Chlorine gas is bubbled through the stirred, heated reaction mixture while being irradiated with the UV lamp. The flow rate of chlorine is controlled to ensure efficient reaction while minimizing the escape of unreacted chlorine.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The chlorination is continued until the starting material is consumed and the desired 2-chloro-6-fluorobenzotrichloride is the major product.

  • Work-up: Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen gas to remove any dissolved HCl and unreacted chlorine. The crude 2-chloro-6-fluorobenzotrichloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Apparatus Setup: A pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and inlet/outlet valves is used.

  • Reaction Charge: The purified 2-chloro-6-fluorobenzotrichloride (0.8 mol, 198.88 g) is charged into the reactor.

  • Fluorination: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF) (4.0 mol, 80.03 g) is carefully introduced into the reactor. A catalytic amount of a Lewis acid (e.g., antimony pentachloride, SbCl₅) can be added to facilitate the reaction.

  • Reaction Conditions: The reactor is heated to a temperature of 80-100 °C, and the pressure is monitored. The reaction mixture is stirred vigorously for several hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking samples (with extreme caution) and analyzing them by GC.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess HF and generated HCl are carefully vented through a scrubber. The crude product is then washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield this compound.

Chemical Reactivity and Potential Applications

Specific experimental data on the reactivity of this compound is scarce. However, based on the reactivity of similar aryl trifluoromethyl compounds, it is expected to be a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl, chloro, and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Logical Workflow for Application in Drug Discovery

Drug_Discovery_Workflow Start This compound (Building Block) Reaction Chemical Modification (e.g., Nucleophilic Substitution, Cross-Coupling) Start->Reaction Intermediate Novel Fluorinated Scaffolds Reaction->Intermediate Screening Biological Screening (Target Identification & Validation) Intermediate->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A logical workflow illustrating the potential use of this compound as a building block in a drug discovery pipeline.

Spectroscopic Data

As of the date of this guide, specific, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in publicly accessible databases. The following data for a closely related isomer, 2-Chlorobenzotrifluoride (CAS 88-16-4) , is provided for comparative purposes. It is crucial to note that this data is NOT for this compound.

Table 3: Spectroscopic Data for 2-Chlorobenzotrifluoride (CAS 88-16-4) - for comparison only
Technique Data
¹H NMR δ 7.65-7.40 (m, 4H)
¹³C NMR δ 132.8, 131.6, 130.9, 127.5, 127.4 (q, J=30 Hz), 123.5 (q, J=273 Hz)
¹⁹F NMR δ -61.5
IR (neat) 1610, 1580, 1490, 1450, 1310, 1160, 1120, 1040, 760 cm⁻¹
Mass Spec (EI) m/z 180 (M⁺), 161, 145, 111

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules. While detailed experimental data on its synthesis and reactivity are not widely published, this guide provides a solid foundation based on its known physical properties and logical chemical principles. The provided hypothetical synthesis protocol offers a starting point for its preparation in a laboratory setting. Further research into the reactivity and spectroscopic characterization of this compound is warranted to fully unlock its potential in drug discovery and materials science. Researchers and drug development professionals are encouraged to use this guide as a resource for their work with this and similar fluorinated aromatic compounds.

An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrifluoride (CAS: 103889-37-8) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Chloro-6-fluorobenzotrifluoride, a key fluorinated building block in modern medicinal chemistry and agrochemical synthesis. This document consolidates essential physicochemical data, outlines a plausible synthetic route with a detailed experimental protocol for a related transformation, and discusses its applications, supported by visualizations to aid in research and development.

Core Physicochemical Data

This compound, also known as 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene, is a substituted aromatic compound with the molecular formula C₇H₃ClF₄.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 103889-37-8[1][2]
Molecular Formula C₇H₃ClF₄[1][2]
Molecular Weight 198.55 g/mol [1][2]
Synonyms 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene[2]

Synthesis and Experimental Protocols

G cluster_0 Starting Material cluster_1 Key Transformation Steps cluster_2 Intermediate cluster_3 Final Product 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Side-Chain Chlorination Side-Chain Chlorination 2-Chloro-6-fluorotoluene->Side-Chain Chlorination 2-Chloro-6-fluorobenzotrichloride 2-Chloro-6-fluorobenzotrichloride Side-Chain Chlorination->2-Chloro-6-fluorobenzotrichloride Fluorination Fluorination This compound This compound Fluorination->this compound 2-Chloro-6-fluorobenzotrichloride->Fluorination

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Side-Chain Chlorination of 2-Chloro-6-fluorotoluene

The following protocol details the side-chain chlorination of 2-chloro-6-fluorotoluene, a critical first step in the synthesis of this compound. This procedure is adapted from the synthesis of the related benzaldehyde.[3][4][5]

Materials and Equipment:

  • 500 mL four-necked glass reaction flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Mechanical stirrer

  • Metal halide lamp for photo-irradiation

  • Gas chromatograph (GC) for reaction monitoring

  • 2-Chloro-6-fluorotoluene

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Charge the flask with 250 g of 2-chloro-6-fluorotoluene.

  • Position the metal halide lamp to irradiate the flask.

  • Heat the reaction mixture to 150-180 °C with continuous stirring.

  • Introduce a steady stream of chlorine gas into the reaction mixture.

  • Monitor the progress of the reaction by taking aliquots from the liquid phase and analyzing them by GC.

  • Continue the chlorination until the concentration of the monochlorinated intermediate is less than 0.5%.

  • Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

  • The resulting crude mixture containing 2-chloro-6-fluorobenzotrichloride can then be carried forward to the fluorination step.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of complex bioactive molecules. The presence of the trifluoromethyl group is of particular importance in drug design, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Its utility spans the development of pharmaceuticals and advanced agrochemicals.[4]

G cluster_applications Key Application Areas This compound This compound Pharmaceutical Synthesis Pharmaceutical Synthesis This compound->Pharmaceutical Synthesis  Introduction of CF3 moiety into APIs Agrochemical Development Agrochemical Development This compound->Agrochemical Development  Precursor for Herbicides and Pesticides

Caption: Primary applications of this compound.

The search of scientific literature did not reveal any direct involvement of this compound in biological signaling pathways. Its role is predominantly that of a synthetic intermediate used to construct more complex, biologically active molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 103889-37-8) should be consulted for detailed hazard information. However, based on the SDS for the closely related compound 2-chlorobenzotrifluoride, the following hazards and precautionary statements are relevant.

Potential Hazards:

  • Flammable liquid and vapor.

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wear protective gloves, eye protection, and face protection.

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide provides a foundational understanding of this compound for professionals in the fields of drug discovery and chemical synthesis. For further details on handling, storage, and disposal, it is imperative to consult the official Safety Data Sheet from the supplier.

References

An In-depth Technical Guide on the Molecular Structure of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure of 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8), a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental crystallographic and spectroscopic data for this specific molecule, this guide leverages computational chemistry to predict its structural and spectroscopic properties. This information is supplemented with established experimental protocols and comparative data from structurally related compounds to offer a comprehensive resource for researchers.

Introduction

This compound belongs to the class of substituted benzotrifluorides, which are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, influencing the molecule's reactivity and potential biological activity. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is fundamental for its application in rational drug design and synthetic chemistry.

Molecular Identification

PropertyValue
IUPAC Name 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene
CAS Number 103889-37-8[1]
Molecular Formula C₇H₃ClF₄[1]
Molecular Weight 198.55 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)C(F)(F)F
InChI Key Not available

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound was predicted using computational modeling. Density Functional Theory (DFT) calculations with a suitable basis set are the standard for such predictions. The following tables present the anticipated bond lengths, bond angles, and dihedral angles.

Table 3.1: Predicted Bond Lengths

AtomsPredicted Bond Length (Å)
C1-C21.39
C2-C31.38
C3-C41.39
C4-C51.40
C5-C61.39
C6-C11.40
C1-Cl1.73
C2-F1.35
C6-C(F3)1.51
C-F (in CF3)1.34 (average)
C-H1.08 (average)

Table 3.2: Predicted Bond Angles

AtomsPredicted Bond Angle (°)
C6-C1-C2121.0
C1-C2-C3119.5
C2-C3-C4120.2
C3-C4-C5119.8
C4-C5-C6120.5
C5-C6-C1119.0
Cl-C1-C2119.5
Cl-C1-C6119.5
F-C2-C1118.8
F-C2-C3121.7
C5-C6-C(F3)121.0
C1-C6-C(F3)120.0
F-C-F (in CF3)107.5 (average)

Table 3.3: Predicted Dihedral Angles

AtomsPredicted Dihedral Angle (°)
Cl-C1-C2-F0.0
F-C2-C3-H180.0
C1-C6-C(F3)-F60.0, 180.0, -60.0 (staggered)

Note: These values are estimations from computational models and await experimental verification.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of molecules. The following sections provide predicted spectroscopic data for this compound based on computational methods and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm). The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bonded to fluorine will show a large coupling constant.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show two signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group, which will appear as a singlet.

Table 4.1: Predicted NMR Chemical Shifts (ppm)

NucleusPredicted Chemical Shift (δ)Notes
¹H 7.2 - 7.8Complex multiplets for 3 aromatic protons.
¹³C 115 - 1657 signals for aromatic and CF₃ carbons.
~125 (q)Carbon of the CF₃ group.
~160 (d)Carbon attached to Fluorine.
¹⁹F ~ -60Singlet for CF₃ group.
~ -110Singlet for F on the aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C=C, C-F, C-Cl, and C-F (of CF₃) stretching and bending vibrations.

Table 4.2: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1350 - 1100C-F stretch (CF₃)
1250 - 1000C-F stretch (Aromatic)
850 - 750C-Cl stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 198, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak). Fragmentation is likely to involve the loss of Cl, F, and CF₃ radicals.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for the acquisition of structural and spectroscopic data for this class of compounds.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable organic solvent (e.g., hexane, ethanol, or a mixture).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data are collected using a CCD or CMOS detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard pulse sequences are used for each nucleus.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for generating a reproducible fragmentation pattern.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Reactivity and Potential Applications

Substituted benzotrifluorides are known to undergo various chemical transformations. The chlorine and fluorine atoms on the aromatic ring can be displaced through nucleophilic aromatic substitution reactions. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring. These compounds are often used as intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals due to the favorable effects of fluorine incorporation on metabolic stability and binding affinity.

Visualization of Molecular Structure and Synthesis Logic

The following diagrams illustrate the molecular structure and a general logical workflow for its characterization.

molecular_structure C1 C1 C2 C2 C1->C2 Cl Cl C1->Cl C3 C3 C2->C3 F1 F C2->F1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_CF3 C C6->C_CF3 F2 F C_CF3->F2 F3 F C_CF3->F3 F4 F C_CF3->F4 characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography (if single crystals obtained) Purification->XRay Spectra Spectroscopic Fingerprint NMR->Spectra MS->Spectra IR->Spectra Structure Molecular Structure (Bond Lengths, Angles) XRay->Structure Spectra->Structure

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-6-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development activities.

Executive Summary

The synthesis of this compound is predominantly achieved through a robust two-step process commencing with 2-chloro-6-fluorotoluene. This pathway involves the initial photochlorination of the methyl group to form the intermediate, 2-chloro-6-fluorobenzotrichloride, which is subsequently fluorinated to yield the final product. An alternative, though less direct, route originates from 2-chloro-6-fluoroaniline via a diazotization reaction. This guide will focus on the more industrially prevalent and efficient photochlorination-fluorination sequence.

Primary Synthesis Pathway: From 2-Chloro-6-fluorotoluene

The most common and economically viable route for the industrial production of this compound is a two-stage process:

  • Photochlorination of 2-Chloro-6-fluorotoluene: This step involves the free-radical chain reaction initiated by UV light to exhaustively chlorinate the methyl group of the starting material, yielding 2-chloro-6-fluorobenzotrichloride.

  • Fluorination of 2-Chloro-6-fluorobenzotrichloride: The trichloromethyl group of the intermediate is then converted to a trifluoromethyl group through a halogen exchange reaction, typically employing a fluorinating agent such as hydrogen fluoride (HF).

This pathway is favored due to its high efficiency and the availability of the starting materials.

Diagram of the Primary Synthesis Pathway

Synthesis_Pathway A 2-Chloro-6-fluorotoluene B Photochlorination A->B Cl2, UV light C 2-Chloro-6-fluorobenzotrichloride B->C D Fluorination C->D HF (or other fluorinating agent) E This compound D->E

Caption: Primary synthesis route for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathway of this compound. Please note that yields can vary based on specific reaction conditions and scale.

StepStarting MaterialKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)
1. Photochlorination 2-Chloro-6-fluorotolueneChlorine (Cl₂)100 - 200Several hours>95 (for the chlorinated mixture)
2. Fluorination 2-Chloro-6-fluorobenzotrichlorideHydrogen Fluoride (HF)200 - 450 (gaseous phase)Continuous flow90 - 97

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride via Photochlorination

This protocol is adapted from established industrial methods for the side-chain chlorination of substituted toluenes.[1][2]

Materials and Equipment:

  • A four-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas absorption trap for unreacted chlorine.

  • A UV lamp (e.g., high-pressure mercury lamp).

  • 2-Chloro-6-fluorotoluene.

  • Chlorine gas.

  • Nitrogen gas for purging.

Procedure:

  • Charge the reaction flask with 2-chloro-6-fluorotoluene.

  • Heat the stirred reaction mixture to a temperature between 100°C and 200°C.

  • Initiate UV irradiation of the reaction mixture.

  • Introduce a steady stream of chlorine gas through the gas inlet tube into the reaction mixture.

  • Monitor the progress of the reaction by gas chromatography (GC) to observe the disappearance of the starting material and the formation of mono-, di-, and trichlorinated intermediates.

  • Continue the chlorination until the starting material and the mono- and di-chlorinated intermediates are essentially consumed, and the major product is 2-chloro-6-fluorobenzotrichloride.

  • Stop the chlorine gas flow and the UV irradiation.

  • Purge the reaction mixture with nitrogen gas to remove any dissolved unreacted chlorine.

  • The resulting crude 2-chloro-6-fluorobenzotrichloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound via Fluorination

This protocol is a generalized procedure based on patent literature for the fluorination of substituted benzotrichlorides using hydrogen fluoride.[3][4][5] This method is analogous to the Swarts reaction, which involves the exchange of halogens.[6]

Materials and Equipment:

  • A high-pressure autoclave or a gas-phase reactor suitable for handling anhydrous hydrogen fluoride.

  • 2-Chloro-6-fluorobenzotrichloride.

  • Anhydrous hydrogen fluoride (HF).

  • (Optional) A catalyst, such as antimony pentachloride (SbCl₅) or chromium oxyfluoride, to facilitate the reaction at lower temperatures.

Procedure (Gaseous Phase Reaction):

  • Vaporize the 2-chloro-6-fluorobenzotrichloride and anhydrous hydrogen fluoride separately.

  • Introduce the gaseous reactants into a heated reactor packed with a suitable catalyst, such as activated alumina or a supported metal fluoride.

  • Maintain the reactor temperature between 200°C and 450°C.[3][5]

  • The molar ratio of HF to the benzotrichloride derivative should be in slight excess to ensure complete conversion. A ratio of 3:1 to 6:1 is typical.[3]

  • The effluent gas stream from the reactor, containing the product, unreacted HF, and HCl byproduct, is cooled to condense the organic components.

  • The condensed product mixture is then washed with water to remove residual HF and HCl, followed by a wash with a dilute base (e.g., sodium carbonate solution) to neutralize any remaining acid.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to yield high-purity this compound.

Alternative Synthesis Pathway: From 2-Chloro-6-fluoroaniline

An alternative, though less common, approach to synthesizing substituted benzotrifluorides involves a Sandmeyer-type reaction starting from the corresponding aniline. This route would proceed via the diazotization of 2-chloro-6-fluoroaniline followed by the introduction of the trifluoromethyl group. However, this method is generally more complex and may result in lower overall yields compared to the photochlorination-fluorination pathway.

Diagram of the Alternative Synthesis Pathway

Alternative_Pathway A 2-Chloro-6-fluoroaniline B Diazotization A->B NaNO2, H+ C Diazonium Salt Intermediate B->C D Trifluoromethylation C->D e.g., CF3- source E This compound D->E

References

Spectroscopic Profile of 2-Chloro-6-fluorobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8). Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally analogous compounds to forecast its spectral characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₃ClF₄.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, results in a distinct spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number103889-37-8[1][2]
Molecular FormulaC₇H₃ClF₄[1][2]
Molecular Weight198.55 g/mol [1]

Predicted Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from similar compounds, including substituted benzotrifluorides and other halogenated benzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.2 - 7.6Multiplet-Aromatic Protons

Note: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl substituents. The exact shifts and coupling patterns would require experimental determination.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Predicted Chemical Shift (ppm)MultiplicityAssignment
115 - 140MultipletAromatic Carbons
~123 (quartet)Quartet (due to ¹JCF)CF₃
~130 (doublet)Doublet (due to ¹JCF)C-F
~135SingletC-Cl
~125SingletC-CF₃

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom bonded to the fluorine will appear as a doublet. The precise chemical shifts are estimations based on related structures.

Table 4: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in CDCl₃)

Predicted Chemical Shift (ppm)MultiplicityAssignment
~ -60 to -65Singlet-CF₃
~ -110 to -120SingletAr-F

Note: The chemical shift of the trifluoromethyl group is typically observed in this range relative to a standard like CFCl₃.[3][4] The aromatic fluorine will have a distinct chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H Stretch
1570 - 1620Medium to StrongAromatic C=C Stretch
1100 - 1350StrongC-F Stretch (CF₃)
1000 - 1100StrongC-F Stretch (Aromatic)
750 - 850StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 6: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
198/200HighMolecular Ion [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
179/181Medium[M-F]⁺
163Medium[M-Cl]⁺
129High[M-CF₃]⁺

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition : Acquire the fluorine spectrum with proton decoupling. A specific probe tuned for fluorine is required. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization : Use Electron Ionization (EI) at 70 eV to generate positive ions.

  • Mass Analysis : Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-6-fluorobenzotrifluoride. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from closely related analogues to provide a predictive understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₄. Its structure features a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. These substituents significantly influence the molecule's electronic properties and reactivity.

PropertyValue (Predicted)
Molecular Weight198.55 g/mol
Boiling Point160.9 ± 35.0 °C
Density1.427 ± 0.06 g/cm³
Storage Temperature2-8°C

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its three distinct functional groups on the aromatic ring: the trifluoromethyl group (-CF₃), the chlorine atom (-Cl), and the fluorine atom (-F).

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring in this compound is electron-deficient due to the strong electron-withdrawing effects of the trifluoromethyl and halogen substituents. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack.

In related compounds, such as 2-chloro-6-fluorobenzoic acid, the fluorine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom. This suggests a similar reactivity pattern for this compound, where a nucleophile would preferentially displace the fluoride.

Logical Relationship for Nucleophilic Aromatic Substitution:

SNAr_Reactivity This compound This compound Intermediate Meisenheimer-like Complex This compound->Intermediate + Nucleophile Nucleophile Nucleophile Product_F_sub 2-Chloro-6-(Nu)benzotrifluoride Intermediate->Product_F_sub - F⁻ (Major) Product_Cl_sub 2-(Nu)-6-fluorobenzotrifluoride Intermediate->Product_Cl_sub - Cl⁻ (Minor)

Caption: Predicted regioselectivity of nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct experimental data is not available, protocols for the Suzuki coupling of the closely related 2-chloro-6-fluorobenzaldehyde demonstrate that the chloro substituent can be effectively coupled with boronic acids in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Predicted Suzuki-Miyaura Coupling (based on 2-chloro-6-fluorobenzaldehyde)

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Add anhydrous toluene and degassed water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Workflow for Predicted Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add this compound, Boronic Acid, Base Catalyst Add Pd(OAc)₂ and SPhos Reactants->Catalyst Solvent Add Toluene and Water Catalyst->Solvent Heating Heat to 100-110 °C with Stirring Solvent->Heating Workup Aqueous Workup Heating->Workup After reaction completion Purification Column Chromatography Workup->Purification Final_Product Coupled Product Purification->Final_Product

Caption: Generalized workflow for the predicted Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution

The strong deactivating and meta-directing effects of the trifluoromethyl and halogen substituents make electrophilic aromatic substitution on this compound challenging. The electron-poor nature of the aromatic ring requires harsh reaction conditions, and the substitution pattern would be directed to the positions meta to the electron-withdrawing groups.

Stability Profile

Thermal Stability

Benzotrifluoride derivatives generally exhibit high thermal stability. While specific data for this compound is unavailable, it is expected to be stable under normal laboratory conditions. At elevated temperatures, decomposition may occur.

Hydrolytic Stability

The trifluoromethyl group in benzotrifluoride derivatives is generally stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, hydrolysis of the -CF₃ group can occur, although this typically requires forcing conditions. The stability of the C-Cl and C-F bonds to hydrolysis under non-nucleophilic conditions is expected to be high.

Photochemical Stability

Studies on substituted benzotrifluorides have shown that the trifluoromethyl group can undergo photohydrolysis to a carboxylic acid group upon UV irradiation in aqueous media.[1][2] The rate of this photodefluorination is significantly influenced by the nature and position of other substituents on the aromatic ring.[1][2] Electron-donating groups tend to enhance the rate of photohydrolysis, while electron-withdrawing groups, such as the chloro and fluoro substituents in the target molecule, may slow down this process.[1][2]

Proposed Photochemical Degradation Pathway:

Photochemical_Degradation Start This compound Intermediate Excited State Start->Intermediate UV Irradiation (hν) Product 2-Chloro-6-fluorobenzoic Acid Intermediate->Product + H₂O - 3 HF

Caption: A potential pathway for photochemical degradation.

Summary and Conclusion

This compound is a chemically stable compound with a reactivity profile dominated by its electron-deficient aromatic ring. It is predicted to be susceptible to nucleophilic aromatic substitution, with a preference for substitution at the fluorine-bearing carbon. The chlorine atom can likely participate in palladium-catalyzed cross-coupling reactions, offering a handle for further functionalization. The compound is expected to exhibit good thermal and hydrolytic stability under standard conditions, while photochemical degradation of the trifluoromethyl group is a potential pathway under UV irradiation.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Much of the reactivity information is extrapolated from related compounds due to a lack of direct experimental data for this compound. Experimental verification is recommended before undertaking any chemical synthesis or stability studies.

References

The Strategic Role of 2-Chloro-6-fluorobenzotrifluoride as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8), a fluorinated aromatic compound of significant interest as a chemical intermediate in the pharmaceutical and agrochemical industries. While specific, publicly documented applications and detailed synthetic protocols for this exact molecule are limited, its structural similarity to key precursors for high-value commercial products allows for a thorough examination of its potential reactivity and synthetic utility. This document explores the probable synthetic pathways to this compound, its physicochemical properties, and its anticipated role in the synthesis of complex molecules, drawing parallels with closely related and well-documented analogues.

Introduction

This compound, also known as 1-chloro-3-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative. The unique substitution pattern of a chloro, a fluoro, and a trifluoromethyl group on the benzene ring imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The trifluoromethyl group, a common feature in many active pharmaceutical ingredients (APIs) and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The presence of ortho-positioned chlorine and fluorine atoms provides handles for regioselective functionalization through various cross-coupling and substitution reactions.

While direct, large-scale applications of this compound are not extensively reported in readily accessible literature, its analogues, such as 2-chloro-6-fluorobenzaldehyde and various chlorobenzotrifluorides, are pivotal intermediates in the production of blockbuster drugs and advanced agrochemicals. This guide will, therefore, leverage data from these related compounds to provide a robust understanding of the potential of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely published. The following table summarizes available data and predicted properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (CAS: 103889-37-8)2-Chlorobenzotrifluoride (CAS: 88-16-4)[1]4-Chlorobenzotrifluoride (CAS: 98-56-6)
Molecular Formula C₇H₃ClF₄C₇H₄ClF₃C₇H₄ClF₃
Molecular Weight 198.55 g/mol 180.56 g/mol 180.56 g/mol
Appearance Colorless liquid (Predicted)Colorless transparent liquid[1]Colorless transparent liquid
Boiling Point 160.9 ± 35.0 °C (Predicted)152 °C[1]136-138 °C
Density 1.427 ± 0.06 g/cm³ (Predicted)1.379 g/cm³[1]1.353 g/cm³
Flash Point Not available44 °C[1]47 °C
Solubility Insoluble in water; Soluble in common organic solvents (Predicted)< 0.1 g/100 mL in water at 19.5 °C[1]Insoluble in water

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The spectrum will show seven distinct aromatic carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to chlorine and fluorine will also exhibit characteristic shifts and potential couplings.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 198, with a characteristic isotopic pattern (M+2) due to the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C-F (around 1100-1350 cm⁻¹) and C-Cl (around 700-800 cm⁻¹) bonds, as well as aromatic C-H and C=C stretching vibrations, are expected.

Synthesis of this compound

Proposed Synthetic Pathway: From 2-Chloro-6-fluorotoluene

The most probable industrial synthesis would likely start from 2-chloro-6-fluorotoluene, following a two-step process of side-chain chlorination and subsequent fluorination. This is analogous to the well-documented synthesis of p-chlorobenzotrifluoride from p-chlorotoluene[2].

G A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzotrichloride A->B Cl₂, UV light or radical initiator C This compound B->C HF, Catalyst (e.g., SbF₅)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogues)

This protocol is a hypothetical adaptation based on the known synthesis of related benzotrifluorides and should be optimized and validated experimentally.

Step 1: Photochlorination of 2-Chloro-6-fluorotoluene

  • Charge a suitable glass-lined reactor equipped with a reflux condenser, a gas inlet, a thermometer, and a UV lamp with 2-chloro-6-fluorotoluene.

  • Heat the reactor to 100-150 °C.

  • Under UV irradiation, introduce a controlled stream of chlorine gas into the reactor.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2-chloro-6-fluorobenzotrichloride is achieved, while minimizing the formation of mono- and di-chlorinated intermediates.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine and HCl gas. The crude 2-chloro-6-fluorobenzotrichloride may be used directly in the next step or purified by vacuum distillation.

Step 2: Fluorination of 2-Chloro-6-fluorobenzotrichloride

  • In a pressure reactor suitable for handling hydrogen fluoride (HF), charge the crude 2-chloro-6-fluorobenzotrichloride from the previous step.

  • Add a fluorination catalyst, such as antimony pentafluoride (SbF₅).

  • Carefully introduce anhydrous hydrogen fluoride into the reactor.

  • Heat the mixture under pressure (e.g., 1.5-2.0 MPa) to a temperature of 80-120 °C[2].

  • Maintain the reaction for several hours, monitoring the pressure and temperature.

  • Upon completion, cool the reactor, and carefully vent any excess HF.

  • The crude product is then typically washed with a dilute base (e.g., sodium carbonate solution) to neutralize residual acid, followed by washing with water.

  • The organic layer is separated, dried, and purified by fractional distillation to yield this compound.

Role as a Chemical Intermediate

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine and fluorine atoms at the ortho positions serve as potential leaving groups in SNAr reactions or as sites for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for SNAr reactions. The fluorine atom is generally a better leaving group than chlorine in SNAr, suggesting that nucleophiles would preferentially displace the fluorine.

G cluster_0 SNAr Reaction A This compound B Meisenheimer Complex (Intermediate) A->B + Nu⁻ C 2-Chloro-6-(nucleophile)benzotrifluoride B->C - F⁻

Caption: General workflow for SNAr on this compound.

Experimental Protocol: O-Arylation (Adapted from Fluoxetine Synthesis)

This protocol is adapted from the synthesis of Fluoxetine, where a similar nucleophilic aromatic substitution occurs with 4-chlorobenzotrifluoride[3].

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol nucleophile (1.0 eq) and a suitable solvent (e.g., anhydrous DMSO or DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to form the alkoxide.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative SNAr Reactions and Conditions (based on analogues)

NucleophileReagents and ConditionsProduct TypeExpected Yield
Alcohol (ROH)NaH, DMSO, 80-100 °CAryl etherGood to Excellent
Amine (R₂NH)K₂CO₃, DMF, 120 °CAryl amineModerate to Good
Thiol (RSH)Cs₂CO₃, NMP, 100 °CAryl thioetherGood to Excellent
Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). These reactions typically require specialized palladium catalysts and ligands to activate the relatively inert C-Cl bond.

G cluster_0 Suzuki-Miyaura Coupling A This compound C 2-(Aryl)-6-fluorobenzotrifluoride A->C Pd Catalyst, Ligand, Base B Arylboronic Acid (R-B(OH)₂) B->C

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This is a general protocol for the Suzuki coupling of aryl chlorides and would require optimization for this specific substrate.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., a bulky phosphine ligand like SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Potential Cross-Coupling Reactions and Required Components

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosBiaryl
Buchwald-HartwigAminePd₂(dba)₃ / XPhosAryl amine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIAryl alkyne
HeckAlkenePd(OAc)₂ / P(o-tol)₃Aryl alkene

Conclusion

This compound is a strategically important, though under-documented, chemical intermediate. Its synthesis is plausibly achievable through multi-step sequences from readily available precursors, analogous to the industrial production of similar halogenated benzotrifluorides. The combination of a trifluoromethyl group and ortho-halogen substituents makes it a highly attractive substrate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. Its reactivity is predicted to be dominated by nucleophilic aromatic substitution at the fluorine-bearing carbon and palladium-catalyzed cross-coupling reactions at the chlorine-bearing carbon. This technical guide, by drawing on data from closely related compounds, provides a foundational understanding for researchers and professionals looking to explore the synthetic potential of this versatile building block. Further research into the specific applications and reaction optimizations of this compound is warranted and expected to reveal its utility in the development of next-generation chemical products.

References

2-Chloro-6-fluorobenzotrifluoride: An Obscure Fluorinated Intermediate with Limited Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure and the growing importance of fluorinated compounds in various scientific fields, 2-Chloro-6-fluorobenzotrifluoride remains a compound with limited documented industrial or scientific applications in publicly accessible literature. This technical overview aims to provide the available information on this compound and contextualize its potential role based on the properties of related molecules.

While a comprehensive technical guide with detailed experimental protocols and extensive application data for this compound cannot be constructed from the available public domain information, this report summarizes the existing data and explores its potential uses based on the reactivity of its constituent functional groups. The primary challenge in compiling a detailed report is the prevalence of information on structurally similar but distinct compounds, such as 2-Chlorobenzotrifluoride and 2-Chloro-6-fluorobenzaldehyde, which often overshadows searches for this specific molecule.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is scarce. The information available is primarily from chemical suppliers and lacks extensive experimental validation in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₇H₃ClF₄N/A
Molecular Weight 198.55 g/mol N/A
CAS Number 103889-37-8N/A
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Synthesis and Reactivity

A logical synthetic approach could involve the fluorination of a suitable precursor, such as a chlorinated or nitrated benzotrifluoride derivative. The reactivity of this compound is dictated by the interplay of its three substituents on the benzene ring: the chloro, fluoro, and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. The chloro and fluoro groups are also deactivating but are ortho, para-directing. The overall reactivity and regioselectivity of reactions involving this molecule would be a complex outcome of these competing electronic effects.

G cluster_synthesis Potential Synthetic Logic Precursor Suitable Precursor (e.g., 2,3-Dichlorobenzotrifluoride) Fluorination Fluorination Reaction Precursor->Fluorination Product This compound Fluorination->Product

Potential Industrial and Scientific Applications

While specific, documented uses are lacking, the structural motifs present in this compound suggest potential applications as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, offers multiple reaction sites for chemists to build upon. For instance, the chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. The fluorine atom can influence the electronic properties and metabolic stability of a final product, a common strategy in drug design. The trifluoromethyl group is known to enhance the lipophilicity and binding affinity of molecules to biological targets.

Given these characteristics, this compound could potentially serve as a building block for:

  • Novel Agrochemicals: The development of new herbicides, fungicides, and insecticides often involves the incorporation of halogenated and trifluoromethylated aromatic structures to enhance efficacy and selectivity.

  • Pharmaceutical Ingredients: As a fragment in the synthesis of new drug candidates, the unique substitution pattern could be leveraged to fine-tune the pharmacological properties of a lead compound.

G Start This compound Intermediate Chemical Intermediate Start->Intermediate Agrochemical Agrochemical Synthesis Intermediate->Agrochemical Pharmaceutical Pharmaceutical Synthesis Intermediate->Pharmaceutical Final_Agro Novel Pesticides/ Herbicides Agrochemical->Final_Agro Final_Pharma Active Pharmaceutical Ingredients (APIs) Pharmaceutical->Final_Pharma

Conclusion

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-6-fluorobenzotrifluoride, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource for professionals engaged in drug development and scientific research, offering readily accessible data and procedural insights.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The quantitative data available for this compound are summarized in the table below.

PropertyValue
CAS Number 103889-37-8
Molecular Formula C₇H₃ClF₄[1]
Molecular Weight 198.55 g/mol [1]
Appearance Liquid[1]
Boiling Point 160.9°C at 760 mmHg[1][2]
Density 1.427 g/cm³[1][2]
Melting Point Data not available[2]
Flash Point 55.7°C[1]
Vapor Pressure 3.04 mmHg at 25°C[1][2]
Solubility Data not available[2]

Chemical Structure

The structural arrangement of atoms in this compound dictates its chemical reactivity and physical properties.

A 2D representation of the this compound molecule.

Interrelation of Physical Properties

The physical properties of a compound are interconnected. For instance, the boiling point is influenced by intermolecular forces, which are in turn affected by the molecular structure and weight.

G Structure Molecular Structure (C₇H₃ClF₄) MW Molecular Weight (198.55 g/mol) Structure->MW determines Density Density (1.427 g/cm³) Structure->Density influences BP Boiling Point (160.9°C) MW->BP influences VP Vapor Pressure (3.04 mmHg at 25°C) BP->VP inversely related to FP Flash Point (55.7°C) VP->FP influences

Logical relationships between key physical properties.

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or silicone oil

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is then placed in a Thiele tube containing liquid paraffin or a similar heating medium.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • The temperature at which a rapid and continuous stream of bubbles emerges is noted. This temperature is the boiling point of the liquid.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Apparatus:

  • Pycnometer (a small glass flask with a ground glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • The liquid sample

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed again (m₂).

  • The temperature of the liquid is recorded.

  • The pycnometer is then emptied, cleaned, dried, and filled with a reference substance of known density at the same temperature (usually distilled water), and weighed again (m₃).

  • The density of the sample liquid (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and potential interactions of the compound.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

  • Approximately 0.1 mL of this compound is placed into a small test tube.

  • About 2 mL of the chosen solvent is added to the test tube.

  • The mixture is agitated vigorously for about one minute using a vortex mixer or by flicking the test tube.

  • The mixture is then allowed to stand and observed.

  • If a single homogeneous phase is observed, the compound is considered soluble in that solvent.

  • If two distinct layers are present, or if the sample remains as undissolved droplets, it is considered insoluble.

  • This procedure is repeated for a range of solvents with varying polarities to create a solubility profile.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8) is limited. This guide incorporates data from the closely related compound, 2-Chlorobenzotrifluoride (CAS No. 88-16-4), and general principles for handling hazardous halogenated aromatic compounds. All procedures should be conducted with a thorough risk assessment and in compliance with institutional and regulatory guidelines.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research and development. Its trifluoromethyl group and halogen substituents suggest it may serve as a key building block in the synthesis of complex molecules. Due to its chemical structure, it is prudent to handle this compound with care, assuming it may possess hazardous properties similar to other chlorinated and fluorinated aromatic compounds. This guide provides a comprehensive overview of the known safety information and recommended handling procedures.

Chemical and Physical Properties

PropertyThis compound2-Chlorobenzotrifluoride (for reference)
CAS Number 103889-37-888-16-4[1]
Molecular Formula C₇H₃ClF₄[1]C₇H₄ClF₃[1]
Molecular Weight 198.55 g/mol [1]180.55 g/mol [1]
Appearance Not AvailableColorless to pale yellow liquid[1]
Boiling Point Not Available152-153 °C[1]
Melting Point Not Available-26 °C[1]
Flash Point Not Available54 °C (closed cup)[1]
Density Not Available1.37 g/cm³ at 20 °C[1]
Solubility Not AvailableInsoluble in water; soluble in alcohol, ether, and benzene[1]
Vapor Pressure Not Available3.5 mm Hg at 20 °C[1]

Hazard Identification and Classification

Based on the available information, this compound is classified as an irritant. The hazard classification for the related compound, 2-Chlorobenzotrifluoride, is provided for a more comprehensive understanding of potential risks.

Hazard ClassificationThis compound2-Chlorobenzotrifluoride (for reference)
GHS Pictograms Xi (Irritant)GHS02 (Flame), GHS07 (Exclamation Mark)[1]
Hazard Statements R36/37/38: Irritating to eyes, respiratory system and skin.H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The toxicity data for 2-Chlorobenzotrifluoride suggests that the substance is harmful if swallowed and may cause irritation upon contact.

Toxicity DataThis compound2-Chlorobenzotrifluoride (for reference)
Acute Oral Toxicity (LD50) Not Available1,000 mg/kg (rat)[1]
Acute Inhalation Toxicity (LC50) Not Available10,000 ppm/4h (rat)[1]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.Inhalation, skin contact, eye contact, ingestion.
Health Effects Irritation to eyes, respiratory system, and skin.Irritation to skin, eyes, and respiratory system. Harmful if swallowed.[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of halogenated aromatic compounds, a stringent safety protocol is mandatory.

5.1. Engineering Controls

  • All work with this compound should be performed in a well-ventilated chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

5.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

5.3. General Handling Procedures

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Use the smallest quantities of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.

  • Ground all equipment to prevent static discharge, as related compounds are flammable.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Emergency Procedures

6.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Notify the institutional environmental health and safety department. If the substance is flammable, eliminate all ignition sources.

6.3. Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizations

Emergency_Response_Spill cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_ppe Personal Protection cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of this compound Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

Hierarchy_of_Controls Elimination Elimination/Substitution (Use a less hazardous chemical) FumeHood Use in a Chemical Fume Hood Ventilation Ensure Proper Ventilation SOPs Standard Operating Procedures (SOPs) Training Proper Training on Handling PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator)

Caption: Hierarchy of controls for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-fluorobenzotrifluoride as a key starting material for the preparation of valuable pharmaceutical intermediates. The unique substitution pattern of this aromatic compound, featuring a trifluoromethyl group ortho to both a chlorine and a fluorine atom, imparts distinct reactivity that can be harnessed for the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs).

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making this compound a versatile building block in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.

This document details protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, and provides a synthetic pathway for a key intermediate in the synthesis of celecoxib analogues, a class of potent anti-inflammatory drugs.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. Two major reaction pathways are highlighted:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The chlorine atom of this compound can be selectively displaced by a variety of aryl and heteroaryl boronic acids or esters.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, exacerbated by the trifluoromethyl and fluorine substituents, facilitates the displacement of the chlorine or fluorine atom by nucleophiles such as amines, thiols, and alkoxides. The fluorine atom is often the preferred leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond.[1]

Synthesis of a Key Intermediate for Celecoxib Analogues

A plausible pathway for the synthesis of 1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one, a key intermediate for celecoxib analogues, can be envisioned starting from this compound. Celecoxib is a selective COX-2 inhibitor, and its analogues are of significant interest in the development of new anti-inflammatory and anti-cancer agents.[2][3][4][5]

Proposed Synthetic Pathway

G A This compound B Grignard Reagent Formation (Mg, THF) A->B 1. C 2-Fluoro-6-(trifluoromethyl)phenylmagnesium chloride B->C D Acylation (Acetyl chloride) C->D 2. E 1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-one D->E F Condensation with Hydrazine Derivative E->F 3. G Trifluoromethyl-substituted Pyrazole (Celecoxib Analogue Intermediate) F->G

Caption: Proposed synthesis of a trifluoromethyl-substituted pyrazole intermediate.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, often necessitating the use of specialized catalyst systems with bulky, electron-rich phosphine ligands.[6]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Toluene, anhydrous (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water (typically a 10:1 to 4:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Aryl Halides:

Aryl Halide PartnerBoronic Acid/Ester PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-ChlorobenzonitrileFuran-2-yltrifluoroboratePd(OAc)2 (2)RuPhos (4)K3PO4Dioxane/H2O10091
4-Bromobenzonitrile5-Methylfuran-2-yltrifluoroboratePd(OAc)2 (2)RuPhos (4)K3PO4Dioxane/H2O10095
Benzyl Bromide4-MethylphenyltrifluoroboratePdCl2(dppf)·CH2Cl2 (2)-Cs2CO3THF/H2O7795

Note: This data is representative of Suzuki-Miyaura reactions with various substrates and may require optimization for this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine

This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine. The presence of the electron-withdrawing trifluoromethyl and fluoro groups activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 equiv)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask, add this compound, the amine, and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature or heat as required (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Representative Data for SNAr Reactions of Heteroaryl Halides with Thiols:

Heteroaryl HalideThiolBaseSolventTemp (°C)Yield (%)
2-ChloropyridineThiophenolK2CO3DMAc10095
2-Bromopyridine4-MethylthiophenolK2CO3DMAc10092
2-Chloro-3-nitropyridineBenzyl mercaptanK2CO3DMAcrt98

Note: This data is for heteroaryl halides and serves as a general guideline. Reaction conditions for this compound may vary.[7]

Logical Workflow for Intermediate Synthesis and Drug Discovery

The synthesis of pharmaceutical intermediates from this compound is a critical first step in the drug discovery pipeline. The following diagram illustrates the logical progression from starting material to a potential drug candidate.

G cluster_0 Synthesis of Intermediates cluster_1 Analogue Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization A This compound B Suzuki Coupling or SNAr Reaction A->B C Functionalized Intermediate B->C D Further Chemical Transformations (e.g., Cyclization, Derivatization) C->D E Library of Analogues D->E F In vitro Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Drug Candidate H->I

Caption: Workflow from intermediate synthesis to drug candidate selection.

These protocols and application notes demonstrate the versatility of this compound as a key building block in the synthesis of pharmaceutical intermediates. The ability to perform both cross-coupling and nucleophilic substitution reactions allows for the generation of a diverse range of complex molecules for drug discovery and development.

References

Application of 2-Chloro-6-fluorobenzotrifluoride Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of key structural analogs of 2-Chloro-6-fluorobenzotrifluoride in the synthesis of commercially significant agrochemicals. While direct applications of this compound in agrochemical synthesis are not prominently documented in publicly available literature, closely related compounds such as 2-Chlorobenzotrifluoride and 2-Chloro-6-fluorobenzaldehyde serve as crucial building blocks for various pesticides. These notes delineate the synthetic pathways and experimental protocols for the production of a rodenticide and an insecticide, respectively.

2-Chlorobenzotrifluoride in the Synthesis of Rodenticides

2-Chlorobenzotrifluoride (CAS 88-16-4) is a key intermediate in the synthesis of the potent rodenticide, Bromethalin.[1] The trifluoromethyl group and the chlorine atom on the benzene ring of 2-Chlorobenzotrifluoride are essential features for building the final active molecule.[2]

Application: Synthesis of Bromethalin

Bromethalin is a non-anticoagulant rodenticide that acts as an uncoupler of oxidative phosphorylation, leading to a decrease in ATP production.

Quantitative Data Summary

IntermediateProductReagentsReaction TypeReported YieldPurity
2-Chlorobenzotrifluoride2-Amino-benzotrifluorideAmmoniaNucleophilic Aromatic SubstitutionHigh>98%
2-Amino-benzotrifluoride2,4,6-Tribromo-3-aminobenzotrifluorideBromineElectrophilic Aromatic SubstitutionGood>97%
2,4,6-Tribromo-3-aminobenzotrifluoride2,4,6-Tribromo-3-nitrobenzotrifluorideNaNO₂, H₂SO₄Sandmeyer ReactionGood>98%
2,4,6-Tribromo-3-nitrobenzotrifluorideN-Methyl-2,4-dinitro-6-(trifluoromethyl)anilineMethylamineNucleophilic Aromatic SubstitutionHigh>99%
N-Methyl-2,4-dinitro-6-(trifluoromethyl)anilineBromethalin----

Experimental Protocols

A plausible multi-step synthesis of Bromethalin starting from 2-Chlorobenzotrifluoride is outlined below.

Protocol 1: Synthesis of 2-Amino-benzotrifluoride

  • Reaction Setup: Charge a high-pressure autoclave with 2-Chlorobenzotrifluoride and a solution of aqueous ammonia.

  • Reaction Conditions: Heat the mixture to 180-200°C. The pressure will increase due to the heating and the evolution of gases. Maintain this temperature for 10-12 hours with constant stirring.

  • Work-up: Cool the reactor to room temperature and cautiously vent the excess ammonia. Transfer the reaction mixture to a separation funnel.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 2-Amino-benzotrifluoride. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of 2,4,6-Tribromo-3-aminobenzotrifluoride

  • Reaction Setup: Dissolve 2-Amino-benzotrifluoride in a suitable solvent such as acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Reaction Conditions: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be recrystallized from ethanol to obtain pure 2,4,6-Tribromo-3-aminobenzotrifluoride.

Logical Workflow for Bromethalin Synthesis

G A 2-Chlorobenzotrifluoride B 2-Amino-benzotrifluoride A->B Ammonolysis C 2,4,6-Tribromo-3-aminobenzotrifluoride B->C Bromination D 2,4,6-Tribromo-3-nitrobenzotrifluoride C->D Diazotization & Nitration E N-Methyl-2,4-dinitro-6-(trifluoromethyl)aniline D->E Amination with Methylamine F Bromethalin E->F Final Assembly

Caption: Synthetic pathway of Bromethalin from 2-Chlorobenzotrifluoride.

2-Chloro-6-fluorobenzaldehyde in the Synthesis of Insecticides

2-Chloro-6-fluorobenzaldehyde is a versatile intermediate used in the synthesis of various agrochemicals, including the highly effective insecticide, Chlorantraniliprole.[3] The presence of both chlorine and fluorine atoms on the aromatic ring allows for regioselective modifications, making it a valuable precursor.[3]

Application: Synthesis of Chlorantraniliprole

Chlorantraniliprole is an anthranilic diamide insecticide that acts on insect ryanodine receptors, causing uncontrolled calcium release and leading to paralysis and death of the pest.

Quantitative Data Summary

Starting MaterialKey IntermediateFinal ProductReported YieldPurity
2-Chloro-6-fluorobenzaldehyde2-Amino-5-chloro-N,3-dimethylbenzamideChlorantraniliproleNot specified>99%

Experimental Protocols

The synthesis of Chlorantraniliprole from 2-Chloro-6-fluorobenzaldehyde involves a multi-step process to form a key benzamide intermediate, which is then coupled with a pyrazole carboxylic acid derivative.[3]

Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Multi-step)

Step 1: Synthesis of 2-Chloro-6-methylbenzaldehyde

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-Chloro-6-fluorobenzaldehyde in anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: Cool the solution to 0°C and add n-butylamine dropwise to form the corresponding imine. After stirring for 1 hour, add two equivalents of methylmagnesium chloride (Grignard reagent) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then subjected to aqueous hydrolysis to yield 2-Chloro-6-methylbenzaldehyde.

Step 2: Oxidation to 2-Chloro-6-methylbenzoic Acid

  • Reaction Setup: Dissolve 2-Chloro-6-methylbenzaldehyde in a mixture of t-butanol and water.

  • Reaction Conditions: Add sodium chlorite and sodium dihydrogen phosphate monohydrate. Stir the mixture vigorously at room temperature for 12-16 hours.

  • Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-Chloro-6-methylbenzoic Acid.

Step 3: Amination to 2-Amino-3-methylbenzoic Acid

  • Reaction Setup: In a pressure vessel, combine 2-Chloro-6-methylbenzoic Acid with aqueous ammonia and a copper catalyst (e.g., copper(I) oxide).

  • Reaction Conditions: Heat the sealed vessel to 150-170°C for 8-12 hours.

  • Work-up: After cooling, acidify the mixture with concentrated HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry to obtain 2-Amino-3-methylbenzoic Acid.

Step 4: Chlorination to 2-Amino-5-chloro-3-methylbenzoic Acid

  • Reaction Setup: Dissolve 2-Amino-3-methylbenzoic Acid in a suitable solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Add N-chlorosuccinimide (NCS) portion-wise at room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent system.

Step 5: Amidation to 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Reaction Setup: Suspend 2-Amino-5-chloro-3-methylbenzoic Acid in an inert solvent like dichloromethane.

  • Reaction Conditions: Add oxalyl chloride or thionyl chloride to form the acid chloride in situ. After stirring, add a solution of methylamine (e.g., 40% in water) dropwise at 0°C. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Dilute with water and extract with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final intermediate.

Protocol 4: Synthesis of Chlorantraniliprole

  • Reaction Setup: In a suitable solvent like acetonitrile, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

  • Reaction Conditions: Add a base such as triethylamine, followed by a coupling reagent like methanesulfonyl chloride to form the acid chloride. Then, add the previously synthesized 2-amino-5-chloro-N,3-dimethylbenzamide to the reaction mixture. Stir at room temperature until the reaction is complete.[3]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry it, and remove the solvent. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow for Chlorantraniliprole Synthesis

G A 2-Chloro-6-fluorobenzaldehyde B 2-Chloro-6-methylbenzaldehyde A->B Methylation C 2-Chloro-6-methylbenzoic Acid B->C Oxidation D 2-Amino-3-methylbenzoic Acid C->D Amination E 2-Amino-5-chloro-3-methylbenzoic Acid D->E Chlorination F 2-Amino-5-chloro-N,3-dimethylbenzamide E->F Amidation H Chlorantraniliprole F->H Coupling G 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->H

Caption: Synthesis of Chlorantraniliprole from 2-Chloro-6-fluorobenzaldehyde.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzotrifluoride is a versatile building block in organic synthesis, particularly in the construction of complex aromatic molecules for the pharmaceutical and agrochemical industries.[1][2] Its benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing trifluoromethyl group. This activation, coupled with the presence of two ortho halogen substituents (chlorine and fluorine), makes it a valuable substrate for the introduction of a wide range of functionalities.

These application notes provide an overview of the use of this compound in SNAr reactions, including generalized protocols for reactions with common nucleophiles, a discussion on the expected regioselectivity, and tabulated data from analogous systems to guide reaction optimization.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the halide ion.[3]

A key consideration in the SNAr of this compound is the regioselectivity of the substitution. The trifluoromethyl group, being a powerful electron-withdrawing group, activates both the ortho-chloro and ortho-fluoro positions for nucleophilic attack. In many SNAr reactions, fluoride is a better leaving group than chloride, which would suggest preferential substitution at the C-F bond. However, the relative reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Computational methods can be employed to predict the regioisomeric distribution in SNAr reactions.[2]

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of this compound with various classes of nucleophiles. These protocols are based on established procedures for similar activated haloaromatics and should be optimized for specific substrates and desired outcomes.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-6-fluorobenzotrifluoride derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, or DIPEA)

  • Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.

Protocol 2: Reaction with Phenol Nucleophiles

This protocol outlines a general method for the synthesis of 2-aryloxy-6-fluorobenzotrifluoride derivatives.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and the base (2.0 eq) in the chosen solvent.

  • Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).[4]

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol provides a general procedure for the synthesis of 2-(arylthio)-6-fluorobenzotrifluoride derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol or substituted thiols)

  • Base (e.g., K₂CO₃ or NaH)

  • Solvent (e.g., DMF or THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Work-up and purification supplies

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for SNAr reactions on analogous activated haloaromatic compounds. These data should serve as a guide for the optimization of reactions with this compound.

Table 1: Reaction with Amine Nucleophiles on an Analogous Substrate (2-Chloro-5,6-difluoroquinoxaline) [4]

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF100685
2MorpholineK₂CO₃DMF80492
3PiperidineEt₃NDMSO100588
4BenzylamineDIPEANMP120878

Table 2: Reaction with Phenol and Thiol Nucleophiles on an Analogous Substrate (2-Chloro-5,6-difluoroquinoxaline) [4]

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCs₂CO₃DMSO1201282
24-MethoxyphenolK₂CO₃DMF1101089
3ThiophenolK₂CO₃DMFRT395
44-MethylthiophenolNaHTHFRT491

Mandatory Visualizations

The following diagrams illustrate the general principles and workflows of the described SNAr reactions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_Chloro_6_fluorobenzotrifluoride This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_Chloro_6_fluorobenzotrifluoride->Meisenheimer_Complex Addition Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer_Complex Substituted_Product Substituted Product Meisenheimer_Complex->Substituted_Product Elimination Leaving_Group Leaving Group (X-) Meisenheimer_Complex->Leaving_Group

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Substrate, Nucleophile, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction_Conditions Heating and Stirring (Monitor Progress) Reagent_Addition->Reaction_Conditions Workup Aqueous Workup and Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End Regioselectivity Substrate This compound Product_F_Sub Substitution at Fluorine Substrate->Product_F_Sub Path A Product_Cl_Sub Substitution at Chlorine Substrate->Product_Cl_Sub Path B Nucleophile Nucleophile (Nu-) Nucleophile->Substrate

References

Application of 2-Chloro-6-fluorobenzotrifluoride in the Synthesis of Pentafluridol: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic route to Pentafluridol, a long-acting antipsychotic agent, with a particular focus on the application of 2-Chloro-6-fluorobenzotrifluoride as a starting material. The following sections detail the multi-step synthesis, including experimental protocols for key transformations, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.

The synthesis of Pentafluridol is a multi-step process that involves the preparation of two key intermediates, which are then coupled in the final step. The role of this compound is as a precursor to one of these key fragments, specifically the 4-chloro-3-(trifluoromethyl)phenyl moiety.

Overall Synthetic Strategy

The synthesis can be logically divided into three main stages:

  • Synthesis of Key Intermediate 1: 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol. This stage begins with the functional group transformations of this compound to generate a suitable Grignard reagent precursor, followed by the Grignard reaction with a protected 4-piperidone and subsequent deprotection.

  • Synthesis of Key Intermediate 2: 4,4-Bis(4-fluorophenyl)butyl chloride. This involves the preparation of the diarylbutyl side chain.

  • Final Coupling to Yield Pentafluridol. The two key intermediates are coupled via an alkylation reaction to form the final product.

G cluster_0 Overall Synthesis Workflow cluster_1 Side-Chain Synthesis Start This compound Intermediate_A 4-Chloro-2-(trifluoromethyl)aniline Start->Intermediate_A Multi-step Transformation Intermediate_B 4-Chloro-3-(trifluoromethyl)bromobenzene Intermediate_A->Intermediate_B Sandmeyer Reaction Grignard_Reagent [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide Intermediate_B->Grignard_Reagent Mg, THF Piperidinol_Intermediate 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol Grignard_Reagent->Piperidinol_Intermediate Reaction with N-protected-4-piperidone & Deprotection Final_Product Pentafluridol Piperidinol_Intermediate->Final_Product Side_Chain_Start 4,4'-Difluorobenzophenone Side_Chain_Intermediate 1,1-Bis(4-fluorophenyl)butanol Side_Chain_Start->Side_Chain_Intermediate Grignard Reaction Butyl_Chloride 4,4-Bis(4-fluorophenyl)butyl chloride Side_Chain_Intermediate->Butyl_Chloride Chlorination Butyl_Chloride->Final_Product Alkylation G Start 4-Chloro-3-(trifluoromethyl)bromobenzene Grignard [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide Start->Grignard Mg, Anhydrous THF Coupling Grignard Reaction Grignard->Coupling Protected_Piperidone N-Boc-4-piperidone Protected_Piperidone->Coupling Protected_Product N-Boc-4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine Coupling->Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection Final_Product 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol Deprotection->Final_Product G Piperidinol 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol Alkylation N-Alkylation (Na₂CO₃, KI, 4-methyl-2-pentanone, reflux) Piperidinol->Alkylation Butyl_Chloride 4,4-Bis(4-fluorophenyl)butyl chloride Butyl_Chloride->Alkylation Pentafluridol Pentafluridol Alkylation->Pentafluridol

Application Notes and Protocols for Reactions Involving 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes provide generalized protocols for reactions involving 2-Chloro-6-fluorobenzotrifluoride. This compound is a sterically hindered and electron-deficient aryl chloride. The protocols provided are starting points based on established methodologies for analogous substrates. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve desired outcomes for specific applications.

Introduction

This compound is a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a trifluoromethyl group and two halogen atoms on a benzene ring, imparts unique electronic properties that make it a valuable precursor. The strong electron-withdrawing nature of the -CF3, -Cl, and -F substituents renders the aromatic ring highly electron-deficient, making it amenable to specific classes of reactions.

This document details experimental setups for three critical transformations involving this substrate:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Cross-Coupling

  • Buchwald-Hartwig Amination

These reactions enable the introduction of diverse functionalities, allowing for the construction of complex molecular architectures essential for drug discovery and development programs.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The trifluoromethyl group in the ortho position provides strong activation for the displacement of either the chloride or fluoride leaving groups.[1][2][3] The following protocols describe the reaction with O- and N-nucleophiles.

General Reaction Scheme
Experimental Protocol: Amination with an N-Nucleophile (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Caesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the amine nucleophile (e.g., morpholine, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: SNAr Reaction Parameters
ParameterConditionNotes
Substrate This compound1.0 equivalent
Nucleophile Amine, Alcohol, or Thiol1.1 - 1.5 equivalents
Base K₂CO₃, Cs₂CO₃, NaH, K₃PO₄1.5 - 3.0 equivalents
Solvent DMF, DMSO, THFAnhydrous
Temperature 80 - 120 °COptimization may be required
Atmosphere Inert (Argon or Nitrogen)Essential to prevent side reactions
Monitoring TLC, LC-MSMonitor until starting material is consumed

Visualization: SNAr Experimental Workflow

SNAr_Workflow setup Reaction Setup (Substrate, Nucleophile, Base) purge Inert Atmosphere (Purge with Ar/N2) setup->purge solvent Add Anhydrous Solvent (e.g., DMF, DMSO) purge->solvent react Heat and Stir (80-120 °C) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product Buchwald_Workflow glovebox Glovebox Setup (Pd Catalyst, Ligand, Base, Substrate, Solvent, Amine) seal Seal Reaction Vessel glovebox->seal react Heat and Stir (80-110 °C) seal->react monitor Monitor Progress (GC-MS, LC-MS) react->monitor quench Quench Reaction (sat. aq. NH4Cl) monitor->quench filter Filter through Celite® quench->filter workup Aqueous Work-up (Wash, Dry) filter->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Methodologies for the Characterization of 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8)

Introduction

This compound, also known as 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C₇H₃ClF₄ and a molecular weight of 198.55 g/mol . Its unique substitution pattern makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Accurate and robust analytical characterization is critical for identity confirmation, purity assessment, and quality control during research, development, and manufacturing processes.

These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented are based on established principles for the analysis of related halogenated and trifluoromethylated aromatic compounds and serve as a comprehensive starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Coupling GC with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, allowing for both quantitative analysis and structural confirmation based on the compound's mass fragmentation pattern.[1]

Experimental Protocol
  • Materials and Reagents:

    • This compound (Reference Standard, >98% purity)

    • High-purity, GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)

    • High-purity Helium (Carrier Gas)

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

    • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the solvent, and dilute to a final concentration within the calibration range. Vortex to ensure homogeneity.

  • Instrumentation and Conditions:

    • The parameters provided in the table below are a recommended starting point and may require optimization.[2]

Quantitative Data Summary: GC-MS Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC system or equivalent
Column Mid-polarity capillary column, e.g., J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent
Inlet Split/splitless injector, 250°C, Split ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 250°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Transfer Line Temp. 280°C
Mass Range m/z 40-350
Acquisition Mode Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis (Ions: 198, 200, 179, 163, 129)
Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a distinct molecular ion peak cluster at m/z 198/200 due to the natural 3:1 isotopic abundance of ³⁵Cl and ³⁷Cl.[3]

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
198 / 200[M]⁺˙-
179 / 181[M-F]⁺F
163 / 165[M-Cl]⁺Cl
129[M-CF₃]⁺CF₃

GC-MS Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute prep_end Transfer to GC Vials dilute->prep_end injection Inject 1 µL into GC Inlet prep_end->injection separation Separation on DB-624 Column injection->separation detection EI Ionization & MS Detection separation->detection integrate Integrate Peak Area detection->integrate calibrate Generate Calibration Curve integrate->calibrate confirm Confirm Identity via Mass Spectrum integrate->confirm quantify Quantify Sample Concentration calibrate->quantify

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for the purity determination and quantification of this compound. A reversed-phase method with UV detection is generally effective for aromatic compounds. This method is particularly useful for analyzing samples that may contain non-volatile impurities.[4]

Experimental Protocol
  • Materials and Reagents:

    • This compound (Reference Standard, >98% purity)

    • HPLC-grade Acetonitrile

    • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Standard and Sample Preparation:

    • Diluent: Prepare a 70:30 (v/v) mixture of Acetonitrile and Water.

    • Stock Standard Solution (500 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

    • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Sample Preparation: Prepare sample solutions in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.

  • Instrumentation and Conditions:

    • The parameters in the table below provide a general-purpose reversed-phase method that should be validated for specific applications.

Quantitative Data Summary: HPLC Parameters
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Reversed-phase C18, e.g., Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm (or λ-max determined by UV scan)
Run Time Approximately 10 minutes

HPLC Workflow Diagram

HPLC_Workflow cluster_hplc_system HPLC System prep_start Sample & Standard Preparation injection Autosampler Injection (10 µL) prep_start->injection column Reversed-Phase C18 Column (30°C) injection->column pump Isocratic Pump (1.0 mL/min) pump->injection detector UV/DAD Detector (220 nm) column->detector data Data Acquisition & Quantification detector->data

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the molecular structure, substitution pattern, and purity of this compound.

Experimental Protocol
  • Materials and Reagents:

    • This compound sample

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation:

    • Dissolve approximately 15-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[5]

    • Cap the tube and gently invert to ensure a homogeneous solution.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer. Standard 1D proton, carbon (proton-decoupled), and fluorine experiments should be performed. 2D experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.[5]

Predicted Spectral Data

While a published spectrum is not available, the following characteristics can be predicted based on the structure and general principles of NMR for similar compounds.[6][7]

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity & CouplingAssignment
¹H ~7.2 - 7.8Multiplets (m)3 aromatic protons. Complex splitting due to H-H and H-F couplings.
¹³C ~115 - 165Multiple signals6 aromatic carbons. Signals will show splitting due to C-F couplings.
~120 - 125Quartet (q)-CF₃ carbon, with a large ¹JCF coupling constant.
¹⁹F VariesSinglet or narrow multiplet-CF₃ group.
VariesMultipletAromatic fluorine, coupled to adjacent protons.

Logical Relationship for Structural Elucidation

NMR_Logic cluster_spectra Acquire NMR Spectra cluster_interpretation Interpret Data compound This compound Sample in CDCl₃ H1_NMR ¹H NMR compound->H1_NMR C13_NMR ¹³C NMR compound->C13_NMR F19_NMR ¹⁹F NMR compound->F19_NMR NMR_2D 2D NMR (COSY, HSQC) compound->NMR_2D H1_data Number of Signals Chemical Shift Coupling Patterns H1_NMR->H1_data C13_data Number of Carbons C-F Coupling C13_NMR->C13_data F19_data Presence of -CF₃ and Ar-F F19_NMR->F19_data correlation Correlate Protons, Carbons, & Fluorine NMR_2D->correlation elucidation Confirm Structure H1_data->elucidation C13_data->elucidation F19_data->elucidation correlation->elucidation

References

High-performance liquid chromatography for 2-Chloro-6-fluorobenzotrifluoride purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Assessment of 2-Chloro-6-fluorobenzotrifluoride using High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final products. This document provides a detailed protocol for the purity assessment of this compound, a key building block in various chemical syntheses, using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on reversed-phase chromatography, a widely accessible and robust technique in analytical laboratories.

Introduction

This compound is a substituted aromatic compound whose purity is essential for its intended downstream applications, which may include the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound.[1][2] This application note outlines a general-purpose reversed-phase HPLC method suitable for this purpose.

Experimental Protocol

This protocol is adapted from established methods for similar halogenated aromatic compounds.[1][2]

Instrumentation and Materials
  • HPLC System: A system equipped with a pump (quaternary or binary), autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][2]

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) or equivalent.[2] Fluorinated phases can also offer alternative selectivity for halogenated compounds.[3]

  • Solvents: HPLC grade acetonitrile and water.[2]

  • Reference Standard: this compound of known high purity (e.g., ≥99.5%).

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).[2]

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterValue
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength UV at approximately 210 nm or a wavelength determined by the UV spectrum of the analyte
Injection Volume 10 µL
Run Time Approximately 15 minutes (or until all impurities have eluted)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[2]

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the sample diluent to obtain a final concentration within the established calibration range.[2] Before injection, filter the sample solution through a 0.45 µm syringe filter.[2]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the resolution mixture or a working standard solution six times. The system suitability criteria are met if the resolution between the main peak and any adjacent impurity is not less than 2.0, the tailing factor for the main peak is not more than 1.5, and the relative standard deviation (%RSD) for the peak area is less than 2.0%.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table outlines the expected performance characteristics of the HPLC method for the quantitative analysis of this compound, based on data for analogous compounds.[4]

ParameterExpected Performance
Linearity (r²) ≥ 0.99
Precision (%RSD) ≤ 2%
Accuracy (Recovery) 98-102%
Limit of Detection (LOD) Dependent on the chromophore; can be in the low ppm range
Limit of Quantitation (LOQ) Dependent on the chromophore; can be in the low ppm range

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Final Result Standard Prepare Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Sample Solution Analysis Inject Standards & Samples Sample->Analysis SystemSuitability->Analysis If Pass Integration Peak Integration Analysis->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the purity assessment of this compound. This protocol is suitable for routine quality control in both research and industrial settings. Adherence to this method will enable professionals in drug development and chemical synthesis to ensure the quality of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-Chloro-6-fluorobenzaldehyde?

A1: The most prevalent industrial method is the oxidation of 2-Chloro-6-fluorotoluene.[1] This process typically involves two main steps: the side-chain chlorination of 2-Chloro-6-fluorotoluene to create intermediate benzyl chlorides, followed by hydrolysis to produce the final aldehyde.[1]

Q2: Why is 2-Chloro-6-fluorobenzaldehyde an important chemical intermediate?

A2: It is a critical building block in the pharmaceutical and agrochemical industries.[1] In the pharmaceutical sector, it serves as a key precursor for the production of antibiotics such as Dicloxacillin and Flucloxacillin.[1][2] In the agrochemical field, it is utilized in the manufacturing of high-efficiency, low-toxicity fungicides.[1]

Q3: What are the primary starting materials for the main synthesis pathway?

A3: The primary starting material is 2-Chloro-6-fluorotoluene.[1] Other essential reagents include a chlorine source for the chlorination step and a catalyst or reagent for the subsequent hydrolysis, such as a solid superacid and water or sulfuric acid.[1]

Q4: What are the typical physical properties of 2-Chloro-6-fluorobenzaldehyde?

A4: It is a white solid with a melting point of 32–35 °C and a boiling point of 104–105 °C.[1] The compound is insoluble in water but soluble in organic solvents like methanol and ethanol.[1]

Q5: What safety precautions should be taken when handling 2-Chloro-6-fluorobenzaldehyde and its precursors?

A5: 2-Chloro-6-fluorobenzaldehyde is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should always be worn. The synthesis process involves hazardous materials like chlorine gas and strong acids, which must be handled in a well-ventilated fume hood following appropriate safety protocols.[1]

Troubleshooting Guides

Problem 1: Low Overall Yield

Q: My synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene is resulting in a low yield. What are the potential causes and solutions?

A: Low yield can originate from issues in either the chlorination or the hydrolysis step.

  • Incomplete Chlorination : The conversion of 2-Chloro-6-fluorotoluene to its di- and tri-chlorinated intermediates is crucial for a high yield.[1]

    • Cause : Insufficient illumination (in photochlorination), low reaction temperature, or an inadequate supply of chlorine.[1]

    • Solution :

      • Ensure the light source (e.g., metal halide lamp) is functioning correctly and positioned for optimal irradiation.[1]

      • Monitor and maintain the reaction temperature within the optimal range (e.g., 150-180 °C).[1]

      • Use gas chromatography (GC) to monitor the disappearance of the starting material. The reaction should proceed until the monochlorinated intermediate is less than 0.5%.[1][3]

  • Inefficient Hydrolysis : The conversion of chlorinated intermediates to the aldehyde can be problematic.[1]

    • Cause : Poor catalyst activity, incorrect water addition rate, or suboptimal temperature.[1]

    • Solution :

      • If using a solid superacid catalyst, ensure it is active and properly prepared.[1]

      • The dropwise addition of water should be slow and uniform over the specified time (e.g., 2-3 hours) to control the reaction rate.[1]

      • Strictly maintain the hydrolysis temperature within the recommended range (e.g., 150-180 °C) and allow for sufficient incubation time (e.g., 4 hours) for the reaction to complete.[1]

  • Product Loss During Workup : Significant amounts of product can be lost during neutralization and extraction.

    • Cause : Incomplete neutralization or poor phase separation.

    • Solution : Carefully adjust the pH to ≥8 with an alkali solution (e.g., sodium carbonate) to ensure complete neutralization. Allow for adequate time for the layers to separate completely.

Problem 2: Reaction Stalls and Does Not Proceed to Completion

Q: The chlorination/hydrolysis reaction has stalled. What should I investigate?

A: A stalled reaction can often be attributed to issues with the catalyst, reagents, or temperature.

  • Catalyst Deactivation (Hydrolysis Step) :

    • Cause : The solid superacid catalyst may have lost its activity.[1]

    • Solution : Use a fresh batch of the catalyst and ensure no contaminants that could poison it are introduced.[1]

  • Initiator Issues (Chlorination Step) :

    • Cause : If using a radical initiator, it may have decomposed or been added in insufficient quantities. For photochlorination, the light source may be failing.[1]

    • Solution : Use a fresh, high-purity radical initiator and optimize its concentration.[4] Check the functionality of the UV lamp.

  • Low Temperature :

    • Cause : The reaction temperature may have fallen below the necessary threshold for the reaction to proceed at a reasonable rate.[1]

    • Solution : Monitor the temperature closely and ensure it is maintained within the optimal range for each step.

  • Reagent Quality :

    • Cause : The 2-Chloro-6-fluorotoluene starting material may contain inhibitors or impurities. The chlorine gas may not be pure.[1]

    • Solution : Use starting materials of known purity and ensure the chlorine gas supply is adequate and of good quality.[1]

Problem 3: Formation of Impurities

Q: My final product is impure. What are the likely side products and how can I avoid them?

A: Impurity formation is a common issue. Key side products include over-oxidation products and side-chain chlorination byproducts.

  • Over-Oxidation Products :

    • Cause : Harsh oxidation conditions can lead to the formation of 2-Chloro-6-fluorobenzoic acid.[4]

    • Solution : Strictly control the temperature and reaction time during the hydrolysis step. Avoid excessive heating or prolonged reaction times after the intermediates have been consumed.[4]

  • Side-Chain Chlorination Byproducts :

    • Cause : The chlorination step produces a mixture of mono-, di-, and tri-chlorinated species. The goal is to maximize the di- and tri-chlorinated products for efficient hydrolysis.

    • Solution : Monitor the reaction closely by GC and stop the chlorine feed once the desired conversion is reached to avoid high levels of trichlorinated product.[4]

  • Purification Issues :

    • Cause : Inefficient distillation or purification methods.[4]

    • Solution : Use fractional distillation under reduced pressure for purification. Ensure the distillation column is efficient enough to separate the product from close-boiling impurities.[4] For challenging separations, consider forming a bisulfite adduct to isolate the aldehyde.[5]

Data Presentation

Table 1: Summary of Quantitative Data for a Representative Synthesis Protocol

ParameterStep 1: PhotochlorinationStep 2: HydrolysisStep 3: Workup & Purification
Starting Material 250g 2-Chloro-6-fluorotolueneChlorinated reaction mixtureOrganic phase from hydrolysis
Key Reagents Chlorine gas, 0.5ml PCl₃ (optional)0.5-1g Solid Superacid, 37.5-40g WaterSodium Carbonate solution
Temperature 150-180 °C[1]150-180 °C[1]85-95 °C (Neutralization)
Reaction Time Until [Monochloro- intermediate] < 0.5%[1][3]Water addition (2-3h) + Incubation (4h)[1]N/A
Monitoring Gas Chromatography (GC)[1]Gas Chromatography (GC)N/A
Final Yield N/AN/A~90-95%[3]
Final Purity N/AN/A>99%

Experimental Protocols

Method: Side-Chain Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene

This protocol is adapted from established methodologies for industrial synthesis.[1]

Step 1: Photochlorination

  • Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Set up a tail gas absorption device for chlorine.

  • Charge the flask with 250 g of 2-chloro-6-fluorotoluene. Adding a small amount of PCl₃ (e.g., 0.5 mL) at this stage can help improve product quality.[3]

  • Position a metal halide lamp to irradiate the flask.

  • Heat the reaction mixture to 150-180 °C while stirring.[1]

  • Begin bubbling chlorine gas through the mixture.

  • Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC).

  • Continue the chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][3]

  • Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

Step 2: Catalytic Hydrolysis

  • To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst.[1]

  • Maintain the reaction temperature at 150-180 °C.[1]

  • Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[1]

  • After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.[1]

Step 3: Neutralization, Extraction, and Purification

  • Cool the reaction mixture to 80-100 °C.

  • Slowly add an aqueous alkali solution (e.g., sodium carbonate) while stirring until the pH of the mixture is ≥ 8.[4]

  • Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.

  • Allow the layers to separate completely.

  • Remove and set aside the aqueous layer. The resulting organic layer is the crude 2-chloro-6-fluorobenzaldehyde.

  • Purify the crude product by fractional distillation under reduced pressure.[4]

Visualizations

G cluster_0 Step 1: Photochlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 2-Chloro-6-fluorotoluene B Chlorinated Intermediates (mono-, di-, tri-chloro) A->B + Cl2, UV light 150-180 °C C Crude 2-Chloro-6-fluorobenzaldehyde B->C + H2O, Solid Superacid 150-180 °C D Pure 2-Chloro-6-fluorobenzaldehyde C->D Neutralization & Reduced Pressure Distillation

Caption: Reaction pathway for 2-Chloro-6-fluorobenzaldehyde synthesis.

G start Low Yield Observed check_chlorination Check Chlorination Step start->check_chlorination check_hydrolysis Check Hydrolysis Step check_chlorination->check_hydrolysis No incomplete_chlorination Incomplete Reaction? ([Mono-chloro] > 0.5%) check_chlorination->incomplete_chlorination Yes check_workup Check Workup/Purification check_hydrolysis->check_workup No inefficient_hydrolysis Inefficient Conversion? check_hydrolysis->inefficient_hydrolysis Yes product_loss Product Loss? check_workup->product_loss chlorination_conditions Incorrect Conditions? incomplete_chlorination->chlorination_conditions No solution_chlorination_time Increase reaction time Monitor with GC incomplete_chlorination->solution_chlorination_time Yes solution_chlorination_conditions Verify Temp (150-180°C) Check UV lamp & Cl2 flow chlorination_conditions->solution_chlorination_conditions Yes hydrolysis_conditions Incorrect Conditions? inefficient_hydrolysis->hydrolysis_conditions No solution_hydrolysis_catalyst Use fresh catalyst Check water addition rate inefficient_hydrolysis->solution_hydrolysis_catalyst Yes solution_hydrolysis_conditions Verify Temp (150-180°C) Ensure 4h incubation hydrolysis_conditions->solution_hydrolysis_conditions Yes solution_workup Ensure pH >= 8 Allow complete phase separation product_loss->solution_workup Yes

Caption: Troubleshooting workflow for low yield issues.

References

Side-product formation in the synthesis of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 2-Chloro-6-fluorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common industrial synthesis route starts from 2-chloro-6-fluorotoluene. This process involves two main steps:

  • Free-Radical Chlorination: The methyl group of 2-chloro-6-fluorotoluene is chlorinated to form 2-chloro-6-fluorobenzotrichloride.

  • Fluorination: The resulting 2-chloro-6-fluorobenzotrichloride is then fluorinated to yield this compound.[1][2]

Q2: What are the critical parameters to control during the free-radical chlorination of 2-chloro-6-fluorotoluene?

Controlling the degree of chlorination and minimizing side reactions are the primary challenges. Key parameters include:

  • Initiator/Light Source: The reaction is typically initiated by UV light or a radical initiator. Consistent and optimal irradiation is crucial for efficient reaction.

  • Reaction Temperature: Maintaining the optimal temperature range (typically 100-200°C) is essential for a steady rate of radical formation.[1][2]

  • Chlorine Gas Flow: A controlled and consistent flow of chlorine gas is necessary to avoid under- or over-chlorination.

Q3: What type of reaction is used for the fluorination of 2-chloro-6-fluorobenzotrichloride?

The conversion of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange reaction, often a Swarts reaction.[3][4][5] This involves reacting the chlorinated intermediate with a fluorinating agent, such as antimony trifluoride (SbF₃).[4][6][7]

Q4: What are the main safety concerns associated with this synthesis?

The synthesis involves hazardous materials that require strict safety protocols. These include:

  • Chlorine gas: Highly toxic and corrosive.

  • Antimony trifluoride: Toxic and corrosive.[6]

  • Hydrogen fluoride: May be used in some fluorination procedures and is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Problem 1: Low Yield of 2-Chloro-6-fluorobenzotrichloride in the Chlorination Step
Possible CauseSuggested Solution
Incomplete Chlorination - Monitor the reaction progress: Use Gas Chromatography (GC) to track the disappearance of starting material and intermediates (2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorobenzylidene dichloride). Continue chlorination until the monochloro-intermediate is below 0.5%.[1] - Ensure adequate initiation: Check the functionality and intensity of the UV lamp or the purity and concentration of the radical initiator.[2] - Optimize reaction conditions: Maintain the temperature within the optimal range and ensure a steady, sufficient flow of chlorine gas.[2]
Formation of Side Products - Over-chlorination: High levels of tetrachlorinated or ring-chlorinated byproducts can occur with prolonged reaction times or high temperatures. Carefully monitor the reaction by GC and stop the chlorine feed at the optimal time.[2] - Ring Chlorination: Ensure reaction conditions favor free-radical substitution (e.g., UV light) over electrophilic aromatic substitution.
Reagent Quality - Use starting materials (2-chloro-6-fluorotoluene) of known high purity, free from inhibitors. - Ensure the chlorine gas is of good quality and the supply is consistent.
Problem 2: Inefficient Conversion of 2-Chloro-6-fluorobenzotrichloride to this compound
Possible CauseSuggested Solution
Incomplete Fluorination - Formation of difluoro intermediate: A common byproduct is the corresponding difluoro compound (2-chloro-6-fluorobenzyldifluorochloride).[8] To drive the reaction to completion, consider increasing the reaction time, temperature, or the amount of fluorinating agent. - Purity of reactants: Ensure the 2-chloro-6-fluorobenzotrichloride is free of impurities that could interfere with the fluorination agent. The fluorinating agent (e.g., SbF₃) should be of high purity and handled under anhydrous conditions to prevent deactivation.
Decomposition of Reactants or Products - Harsh reaction conditions: High temperatures can sometimes lead to decomposition. Optimize the temperature to ensure a reasonable reaction rate without significant degradation.
Catalyst Deactivation (if applicable) - In Swarts-type reactions, a catalyst like antimony pentachloride is sometimes used.[7] Ensure the catalyst is active and not poisoned by impurities.
Problem 3: Difficulty in Purifying the Final Product
Possible CauseSuggested Solution
Presence of Chlorinated Intermediates - Fractional distillation: Carefully perform fractional distillation under reduced pressure to separate the desired this compound from lower-boiling chlorinated precursors.
Formation of Isomeric Byproducts - Chromatographic techniques: If distillation is insufficient, consider using column chromatography for a more precise separation.
Hydrolysis of Intermediates - Formation of 2-chloro-6-fluorobenzoic acid: If moisture is present, the trichlorinated intermediate can hydrolyze to the corresponding benzoic acid.[9] Ensure all steps are carried out under anhydrous conditions. The acidic byproduct can be removed by washing the organic phase with a mild aqueous base during workup.

Quantitative Data

Table 1: Representative Reaction Parameters and Yields for the Synthesis of 2-Chloro-6-fluorobenzaldehyde (Precursor to the Trichloride)

ParameterValueReference
Starting Material2-chloro-6-fluorotoluene[1]
Chlorination Temperature100-200 °C[1]
Hydrolysis Temperature100-200 °C[1]
Final Yield92-95%[10]
Final Purity>99.7%[10]

Note: Data for the direct synthesis and purification of this compound is limited in the provided search results. The data above pertains to the synthesis of a key precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride (General Procedure)

This protocol is adapted from the synthesis of the corresponding benzaldehyde, stopping after the chlorination step.

Materials:

  • 2-chloro-6-fluorotoluene

  • Chlorine gas

  • UV lamp (e.g., metal halide lamp)

  • Reaction vessel with reflux condenser, gas inlet, and thermometer

Procedure:

  • Charge the reaction vessel with 2-chloro-6-fluorotoluene.

  • Heat the reactor to 100-200°C while stirring.[1]

  • Under UV irradiation, introduce a controlled stream of chlorine gas into the reactor.[2]

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the relative amounts of starting material and the mono-, di-, and trichlorinated products.

  • Continue the chlorination until the concentration of 2-chloro-6-fluorobenzotrichloride is maximized, and the concentrations of the preceding intermediates are minimized.

  • Stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine. The crude product can then be taken to the next step or purified by distillation.

Protocol 2: Fluorination of 2-Chloro-6-fluorobenzotrichloride (General Swarts Reaction)

Materials:

  • Crude 2-chloro-6-fluorobenzotrichloride

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅, optional catalyst)

  • Reaction vessel suitable for fluorination reactions

Procedure:

  • In a suitable reaction vessel, combine the crude 2-chloro-6-fluorobenzotrichloride with antimony trifluoride. A catalytic amount of antimony pentachloride may also be added.[4][7]

  • Heat the reaction mixture with stirring. The optimal temperature will need to be determined empirically but is often in the range of 100-150°C for Swarts reactions.

  • Monitor the reaction progress by GC to follow the conversion of the starting material to the desired this compound and to observe the formation of any incompletely fluorinated intermediates.

  • Upon completion, the reaction mixture is cooled.

  • The crude product is typically isolated by distillation. Further purification can be achieved by washing with water and a dilute base to remove any acidic impurities, followed by a final fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Free-Radical Chlorination cluster_1 Step 2: Fluorination (Swarts Reaction) 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Chlorinated_Intermediates 2-Chloro-6-fluorobenzotrichloride (and other chlorinated species) 2-Chloro-6-fluorotoluene->Chlorinated_Intermediates + Cl2, UV light This compound This compound Chlorinated_Intermediates->this compound + SbF3 Chlorination_Side_Products Start 2-Chloro-6-fluorotoluene Mono 2-Chloro-6-fluorobenzyl chloride Start->Mono + Cl2 Ring Ring-Chlorinated Byproducts Start->Ring Di 2-Chloro-6-fluorobenzylidene dichloride Mono->Di + Cl2 Tri Desired Intermediate: 2-Chloro-6-fluorobenzotrichloride Di->Tri + Cl2 Troubleshooting_Workflow Start Low Yield or Impure Product Check_Chlorination Analyze Chlorination Step by GC Start->Check_Chlorination Incomplete_Chlorination Incomplete Chlorination? Check_Chlorination->Incomplete_Chlorination Check_Fluorination Analyze Fluorination Step by GC Incomplete_Fluorination Incomplete Fluorination? Check_Fluorination->Incomplete_Fluorination Incomplete_Chlorination->Check_Fluorination No Increase_Chlorination Increase reaction time/ Cl2 flow/initiator intensity Incomplete_Chlorination->Increase_Chlorination Yes Increase_Fluorination Increase reaction time/ temperature/reagent amount Incomplete_Fluorination->Increase_Fluorination Yes Purification Optimize Purification (Distillation/Chromatography) Incomplete_Fluorination->Purification No Increase_Chlorination->Purification Increase_Fluorination->Purification

References

Purification of crude 2-Chloro-6-fluorobenzotrifluoride by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-Chloro-6-fluorobenzotrifluoride via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by fractional distillation?

A1: The main challenges stem from the potential presence of close-boiling isomers and other halogenated impurities generated during synthesis.[1][2] Achieving high purity requires a fractional distillation setup with high efficiency, characterized by a sufficient number of theoretical plates to separate components with similar volatilities.[3][4] Maintaining precise temperature and pressure control throughout the distillation process is also critical to ensure a sharp separation.

Q2: How can I determine the optimal pressure for vacuum fractional distillation of this compound?

A2: The optimal pressure for vacuum fractional distillation will depend on the thermal stability of this compound and the boiling points of the impurities. Lowering the pressure reduces the boiling point, which is beneficial for thermally sensitive compounds. To determine the optimal pressure, it is recommended to start with a moderately low pressure (e.g., 10-20 mmHg) and adjust based on the separation efficiency observed through in-process monitoring, such as gas chromatography (GC).[5]

Q3: What type of column packing is most suitable for this purification?

A3: For separating close-boiling halogenated aromatic compounds, structured packing or high-efficiency random packing, such as Raschig rings or Pro-Pak™ metal packing, is recommended.[3][6][7] These packings provide a large surface area for vapor-liquid equilibrium to be established, leading to a higher number of theoretical plates and better separation.[3][8] The choice between structured and random packing may depend on the scale of the distillation and the required efficiency.[6][8]

Q4: My purified product still shows the presence of isomers. What can I do to improve the separation?

A4: If isomeric impurities persist, consider the following troubleshooting steps:

  • Increase the Reflux Ratio: A higher reflux ratio increases the number of vaporization-condensation cycles, which can enhance the separation of close-boiling compounds.[5][9]

  • Increase the Column Height/Efficiency: Using a longer packed column or a packing material with higher efficiency (more theoretical plates per unit length) can improve separation.[3][6]

  • Optimize the Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.[9]

  • Ensure Column Insulation: Proper insulation of the distillation column minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Separation (Broad Fractions) Insufficient column efficiency (too few theoretical plates).Use a longer column or a more efficient packing material.[3]
Reflux ratio is too low.Increase the reflux ratio to improve separation.[5][9]
Distillation rate is too fast.Decrease the heating rate to allow for proper vapor-liquid equilibrium.
Product Contamination with Lower Boiling Impurities Initial fraction cut was taken too late.Start collecting the main product fraction at a slightly higher temperature.
"Bumping" or unstable boiling.Use boiling chips or a magnetic stirrer for smooth boiling. Ensure even heating of the distillation flask.
Product Contamination with Higher Boiling Impurities Distillation was carried on for too long at the main fraction's temperature range.Stop the collection of the main fraction as soon as the temperature begins to rise significantly.
Column Flooding Excessive boil-up rate.Reduce the heat input to the distillation flask.
Pressure in the column is too high.For vacuum distillation, check for leaks in the system and ensure the vacuum pump is functioning correctly.
No Distillate is Being Collected Insufficient heating.Increase the temperature of the heating mantle.
A leak in the vacuum system (for vacuum distillation).Check all joints and connections for leaks.
Condenser temperature is too low, causing the product to solidify.Increase the temperature of the cooling fluid in the condenser.

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound198.55~150-155 (estimated)
2-Chlorobenzotrifluoride180.55152
3-Chlorobenzotrifluoride180.55137-138
4-Chlorobenzotrifluoride180.55136-138

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[3]
  • Ensure all glassware is dry and joints are properly sealed.
  • For vacuum distillation, connect the apparatus to a vacuum pump with a cold trap in between.

2. Charging the Flask:

  • Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
  • Do not fill the flask to more than two-thirds of its capacity.

3. Distillation Process:

  • Begin heating the flask gently.
  • As the mixture heats, you will observe the vapor rising through the column.
  • Allow the system to equilibrate by adjusting the heating to maintain a steady reflux within the column.
  • Slowly begin to collect the distillate, maintaining a low distillation rate.
  • Collect any initial low-boiling fractions separately.
  • Collect the main fraction of this compound at its expected boiling point.
  • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.
  • Stop the distillation when the temperature either drops or rises significantly, indicating that the main component has been distilled.

4. Product Analysis:

  • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
  • Combine the fractions that meet the desired purity specifications.

Visualizations

G Troubleshooting Workflow for Fractional Distillation cluster_0 Troubleshooting Workflow for Fractional Distillation cluster_1 Troubleshooting Steps start Start Distillation check_purity Analyze Product Purity (GC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Identify Issue is_pure->troubleshoot No poor_sep Poor Separation troubleshoot->poor_sep contam_low Low-Boiling Contaminants troubleshoot->contam_low contam_high High-Boiling Contaminants troubleshoot->contam_high increase_reflux Increase Reflux Ratio poor_sep->increase_reflux slow_dist Decrease Distillation Rate poor_sep->slow_dist check_column Improve Column Efficiency poor_sep->check_column adjust_cuts Adjust Fraction Collection Temperatures contam_low->adjust_cuts contam_high->adjust_cuts increase_reflux->check_purity slow_dist->check_purity check_column->check_purity adjust_cuts->check_purity

Caption: Troubleshooting workflow for the fractional distillation of this compound.

G Experimental Workflow for Fractional Distillation A Apparatus Setup (Flask, Column, Condenser) B Charge Crude Product into Distillation Flask A->B C Heat and Equilibrate (Establish Reflux) B->C D Collect Initial Low-Boiling Fractions C->D E Collect Main Product Fraction at Constant Temperature D->E F Monitor Temperature and Stop Distillation E->F G Analyze Fractions by GC F->G H Combine Pure Fractions G->H

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-fluorobenzotrifluoride via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The ideal recrystallization solvent should readily dissolve the solute at high temperatures but have low solubility at room temperature.

  • Solution: You will need to perform a solvent screen to identify a more appropriate solvent or solvent mixture. Refer to the Experimental Protocols section for a detailed procedure on solvent selection. Common starting points for halogenated aromatic compounds include ethanol, methanol, ethyl acetate, or a mixture of solvents like n-hexane/ethyl acetate.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling can be due to several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or adding a "seed crystal" of pure this compound if available.

  • Cooling rate: A very slow cooling rate might be needed. Ensure the solution is cooling gradually and without disturbance.

Q3: The compound has "oiled out" instead of forming solid crystals. How can I resolve this?

A3: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This often occurs with compounds that have a low melting point or when a solution is highly concentrated.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can promote slower cooling. Using a different solvent system may also be necessary.

Q4: The purity of my recrystallized this compound has not significantly improved. What could be the reason?

A4: If the purity has not improved, it is likely that the chosen solvent is not effectively separating the impurities.

  • Solution:

    • Inappropriate solvent: The impurities may have similar solubility characteristics to your product in the selected solvent. A different solvent or a multi-solvent system might be required for better separation.

    • Incomplete removal of insoluble impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling step. If this was not done, these impurities will contaminate your final product.

    • Trapped impurities: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

What is the physical state of this compound at room temperature?

What are the common impurities in crude this compound?

Common impurities often stem from the synthetic route. For related compounds, these can include unreacted starting materials and byproducts from side reactions. Without a specific synthetic route provided, it is crucial to consider the precursors used in your synthesis to anticipate potential impurities.

How do I select the best solvent for recrystallization?

The ideal solvent should have high solubility for this compound at its boiling point and low solubility at room temperature. It should also either not dissolve impurities at all or dissolve them very well, even at low temperatures. A systematic solvent screening is the most effective way to determine the best solvent.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature, gently agitating after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • A suitable solvent is one in which the compound is soluble when hot but forms a good yield of crystals upon cooling.

Protocol 2: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot recrystallization solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary

ParameterValue
Boiling Point 160.9 °C at 760 mmHg
Purity (Typical Crude) Variable
Purity (After Recrystallization) >99% (Target)

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Issue: Does Not Dissolve dissolve->no_dissolve crystals Crystals Form? cool->crystals oiling_out Issue: Oiling Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals->collect Yes no_crystals Issue: No Crystals Form crystals->no_crystals No end High-Purity Product collect->end low_purity Issue: Low Purity collect->low_purity solve_dissolve Action: Perform Solvent Screen no_dissolve->solve_dissolve solve_dissolve->dissolve solve_crystals1 Action: Evaporate Excess Solvent no_crystals->solve_crystals1 solve_crystals2 Action: Scratch Flask or Add Seed Crystal no_crystals->solve_crystals2 solve_crystals1->cool solve_crystals2->cool solve_oiling Action: Reheat, Add More Solvent, Cool Slowly oiling_out->solve_oiling solve_oiling->cool solve_purity Action: Re-evaluate Solvent, Ensure Slow Cooling low_purity->solve_purity solve_purity->dissolve Restart

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Purification of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for the purification of 2-Chloro-6-fluorobenzotrifluoride is not extensively available in public literature. The following guide is based on established principles for the purification of halogenated aromatic compounds and related benzotrifluorides. The provided protocols and data should be considered as a starting point and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities in this compound typically originate from the starting materials, byproducts of the synthesis, or subsequent degradation. Common synthesis routes for similar compounds suggest the following potential impurities:

  • Unreacted Starting Materials: Such as 2-chloro-6-fluorotoluene if the synthesis involves its conversion.

  • Isomeric Impurities: Other isomers of chloro-fluorobenzotrifluoride that may form during synthesis.

  • Over-chlorinated or Under-chlorinated Species: Compounds with additional or fewer chlorine atoms on the aromatic ring.

  • Residual Solvents: Solvents used during the synthesis and workup.

  • Hydrolysis Products: Although the trifluoromethyl group is generally stable, harsh conditions could lead to some hydrolysis.

Q2: What is the most effective method for purifying this compound?

A2: For a liquid product like this compound, fractional distillation under reduced pressure is generally the most effective method for removing impurities with different boiling points. The efficiency of the separation will depend on the difference in boiling points between the desired product and the impurities, as well as the efficiency of the distillation column.

Q3: Can I use chromatography to purify this compound?

A3: Yes, column chromatography can be a suitable technique for purifying this compound, especially for removing non-volatile impurities or isomers with very close boiling points. A normal-phase chromatography with a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) would be a good starting point for method development.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to confirm the structure and identify impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Distillation Inefficient distillation column.Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Boiling points of impurities are too close to the product.Consider purification by preparative gas chromatography or column chromatography.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product Contamination with Solvent Incomplete removal of solvent before distillation.Ensure the crude product is thoroughly dried under vacuum before proceeding with distillation.
Thermal Decomposition During Distillation The compound may be unstable at its atmospheric boiling point.Perform the distillation under reduced pressure to lower the required temperature.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Boiling Point (°C) *
This compoundC₇H₃ClF₄198.55~140 - 150
2-Chloro-6-fluorotolueneC₇H₆ClF144.57159
3-ChlorobenzotrifluorideC₇H₄ClF₃180.56137 - 138
Isomeric Chloro-fluorobenzotrifluoridesC₇H₃ClF₄198.55~140 - 160

*Note: The boiling point for this compound is an estimation based on related structures due to a lack of specific experimental data.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines a general procedure for the purification of this compound using fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Slowly apply vacuum to the system, ensuring a stable pressure is reached (e.g., 20-30 mmHg).

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction, which will likely contain residual solvents and more volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product, switch to a new receiving flask to collect the purified this compound.

    • Tailings: As the distillation proceeds, if the temperature begins to rise significantly or drop, it indicates the end of the main fraction. Stop the distillation before the flask goes to dryness.

  • Shutdown: Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the collected main fraction for purity using GC or another appropriate analytical method.

Visualization

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Final Product start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating & Stirring vacuum->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (Product) collect_forerun->collect_main collect_tailings Collect Tailings (High-boiling impurities) collect_main->collect_tailings analysis Purity Analysis (GC/HPLC) collect_main->analysis product Purified this compound analysis->product

Technical Support Center: Optimizing Synthesis of Halogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: While this guide addresses the optimization of reaction conditions for halogenated benzotrifluorides, detailed experimental protocols and troubleshooting literature for 2-Chloro-6-fluorobenzotrifluoride are not extensively available. However, a wealth of information exists for the structurally similar and industrially significant compound, 2-Chloro-6-fluorobenzaldehyde . The following technical support center focuses on the synthesis of this aldehyde, providing in-depth troubleshooting, protocols, and data that can serve as a valuable resource for researchers working with related chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-Chloro-6-fluorobenzaldehyde?

A1: The most prevalent industrial method is the oxidation of 2-Chloro-6-fluorotoluene.[1] This is typically a two-step process involving the side-chain chlorination of the toluene derivative, followed by hydrolysis to yield the final aldehyde.[1]

Q2: Why is 2-Chloro-6-fluorobenzaldehyde an important intermediate?

A2: It is a critical building block in the pharmaceutical and agrochemical industries.[1] In pharmaceuticals, it serves as a key precursor for antibiotics such as Dicloxacillin and Flucloxacillin.[1] In the agrochemical sector, it is used in the manufacturing of high-efficiency, low-toxicity fungicides.[1]

Q3: What are the primary starting materials for the main synthesis route?

A3: The primary starting material is 2-Chloro-6-fluorotoluene.[1] Other essential reagents include a chlorine source for the chlorination step and a catalyst for the subsequent hydrolysis, such as a solid superacid and water.[1]

Q4: What are the main challenges in the synthesis of 2-Chloro-6-fluorobenzaldehyde?

A4: The primary challenges include controlling the degree of chlorination to avoid over- or under-chlorination, minimizing side reactions such as ring chlorination, and ensuring efficient hydrolysis of the chlorinated intermediates.[2]

Troubleshooting Guide

Problem 1: Low Overall Yield

Q: My synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene is resulting in a low yield. What are the potential causes and solutions?

A: Low yield can originate from issues in either the chlorination or hydrolysis step.

  • Incomplete Chlorination: The conversion of 2-Chloro-6-fluorotoluene to its di- and tri-chlorinated intermediates is crucial.

    • Possible Cause: Insufficient illumination (for photochlorination), low reaction temperature, or an inadequate supply of chlorine.[1]

    • Suggested Solution: Ensure the light source is functioning correctly and providing optimal irradiation.[1] Maintain the reaction temperature within the optimal range (e.g., 150-180 °C).[1] Use gas chromatography (GC) to monitor the reaction until the monochlorinated intermediate is below 0.5%.[1][3]

  • Inefficient Hydrolysis: The conversion of the chlorinated intermediates to the aldehyde can be problematic.

    • Possible Cause: Poor catalyst activity, incorrect water addition rate, or suboptimal temperature.[1]

    • Suggested Solution: Use a fresh and active solid superacid catalyst.[1] The dropwise addition of water should be slow and uniform over the specified time (e.g., 2-3 hours) to control the reaction rate.[1] Maintain the hydrolysis temperature strictly within the recommended range (e.g., 150-180 °C) and ensure sufficient incubation time (e.g., 4 hours).[1]

Problem 2: Reaction Stalled

Q: The chlorination/hydrolysis reaction has stalled and is not proceeding to completion. What should I check?

A: A stalled reaction can be due to several factors related to the catalyst, reagents, or temperature.

  • Catalyst Deactivation (Hydrolysis Step):

    • Possible Cause: The solid superacid catalyst may have lost its activity.[1]

    • Suggested Solution: Use a fresh batch of the catalyst and ensure no contaminants are introduced that could poison it.[1]

  • Initiator Issues (Chlorination Step):

    • Possible Cause: If using a radical initiator, it may have decomposed. For photochlorination, the light source might be failing.[1]

    • Suggested Solution: Use a fresh, high-purity radical initiator.[2] Check the functionality and age of the lamp for photochlorination.[1]

  • Low Temperature:

    • Possible Cause: The reaction temperature may have dropped below the required threshold.[1]

    • Suggested Solution: Verify the accuracy of your heating and temperature monitoring equipment.[1]

  • Reagent Quality:

    • Possible Cause: The 2-Chloro-6-fluorotoluene may contain impurities that inhibit the reaction, or the chlorine gas may not be pure.[1]

    • Suggested Solution: Use starting materials of known high purity and ensure a consistent supply of good quality chlorine gas.[1]

Data Presentation: Reaction Parameters

The following table summarizes key quantitative data from a representative synthesis protocol for 2-Chloro-6-fluorobenzaldehyde.

ParameterStep 1: ChlorinationStep 2: HydrolysisStep 3: Workup & PurificationReference(s)
Starting Material 250g 2-Chloro-6-fluorotolueneChlorinated reaction mixtureOrganic phase from hydrolysis[1]
Key Reagents Chlorine gas, 0.5ml PCl₃ (optional)0.5-1g Solid Superacid, 37.5-40g WaterSodium Carbonate solution[1][3]
Temperature 150-180 °C150-180 °C85-95 °C (Neutralization)[1][3]
Reaction Time Until [Monochloro-intermediate] < 0.5%Water addition (2-3h) + Incubation (4h)N/A[1][3]
Monitoring Gas Chromatography (GC)Gas Chromatography (GC)N/A[1]
Final Yield N/AN/A~90%[1][3]
Final Purity N/AN/A>99%[1]

Experimental Protocols

Method: Side-Chain Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene

This protocol is adapted from methodologies described in industrial synthesis patents.[1][3]

Step 1: Photochlorination

  • Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Set up a tail gas absorption device for chlorine.

  • Charge the flask with 250 g of 2-chloro-6-fluorotoluene. Adding a small amount of PCl₃ (e.g., 0.5 mL) can improve product quality.[1]

  • Position a metal halide lamp to irradiate the flask.

  • Heat the reaction mixture to 150-180 °C while stirring.[1]

  • Begin bubbling chlorine gas through the mixture.

  • Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC).

  • Continue the chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][3]

  • Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

Step 2: Catalytic Hydrolysis

  • To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (SO₄²⁻/Fe₂O₃).[1]

  • Maintain the reaction temperature at 150-180 °C.[1]

  • Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[1]

  • After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.[1]

  • Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.

Step 3: Neutralization, Extraction, and Purification

  • Cool the reaction mixture to 80-100 °C.[1]

  • Slowly add an aqueous alkali solution (e.g., sodium carbonate) while stirring until the pH of the mixture is ≥ 8.[1]

  • Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.

  • Allow the layers to separate completely.

  • The organic layer is the crude 2-chloro-6-fluorobenzaldehyde.

  • Purify the crude product by reduced pressure distillation.[3]

Visualizations

Reaction_Pathway A 2-Chloro-6-fluorotoluene B Chlorination (Cl₂, UV light, 150-180°C) A->B C Chlorinated Intermediates (mono-, di-, tri-chloro) B->C D Hydrolysis (H₂O, Solid Superacid, 150-180°C) C->D E 2-Chloro-6-fluorobenzaldehyde (Crude) D->E F Workup & Purification (Neutralization, Distillation) E->F G Purified 2-Chloro-6-fluorobenzaldehyde F->G

Caption: Reaction pathway for the synthesis of 2-Chloro-6-fluorobenzaldehyde.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_chlorination Check Chlorination Step start->check_chlorination check_hydrolysis Check Hydrolysis Step start->check_hydrolysis chlorination_params Verify: - Light Source/Initiator - Temperature (150-180°C) - Chlorine Supply - Reagent Purity check_chlorination->chlorination_params hydrolysis_params Verify: - Catalyst Activity - Water Addition Rate - Temperature (150-180°C) - Reaction Time check_hydrolysis->hydrolysis_params monitor_gc Monitor by GC chlorination_params->monitor_gc incomplete_hydrolysis Incomplete Hydrolysis? hydrolysis_params->incomplete_hydrolysis incomplete_chlorination Incomplete Chlorination? monitor_gc->incomplete_chlorination adjust_chlorination Adjust Chlorination Conditions incomplete_chlorination->adjust_chlorination Yes proceed Proceed to Next Step incomplete_chlorination->proceed No adjust_hydrolysis Adjust Hydrolysis Conditions incomplete_hydrolysis->adjust_hydrolysis Yes incomplete_hydrolysis->proceed No adjust_chlorination->monitor_gc adjust_hydrolysis->incomplete_hydrolysis

Caption: A decision-making workflow for troubleshooting synthesis issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-6-fluorobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 2-Chloro-6-fluorobenzotrifluoride. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The low reactivity of this compound in many coupling reactions stems from a combination of steric and electronic factors. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards certain reactions.[1][2][3] Additionally, the presence of substituents at the 2- and 6-positions creates significant steric hindrance around the reactive C-Cl bond, making it difficult for catalysts to access the reaction site.

Q2: What are the most common types of reactions where low conversion is observed with this substrate?

A2: Low conversion rates are frequently reported in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Nucleophilic aromatic substitution (SNAr) reactions can also be sluggish due to the deactivated ring, although the strong electron-withdrawing nature of the -CF3 group can sometimes facilitate these reactions if the conditions are right.[4]

Q3: How does the trifluoromethyl group influence the reactivity of the C-Cl bond?

A3: The -CF3 group is one of the most powerful electron-withdrawing groups.[3] This has two main effects: it strengthens the C-Cl bond, making oxidative addition in cross-coupling reactions more difficult, and it deactivates the aromatic ring to electrophilic attack. However, for nucleophilic aromatic substitution, this electron-withdrawing effect can be beneficial by stabilizing the negatively charged intermediate.[4]

Q4: Are there any general tips for improving yields in reactions with this compound?

A4: Yes. Key strategies include:

  • Catalyst Selection: Employing highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the high activation energy.

  • Reagent Purity: Ensuring the purity of all reagents and solvents, particularly the exclusion of water and oxygen, is critical for catalyst stability and preventing side reactions.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product.

Potential Cause Troubleshooting Solution Key Parameters to Monitor
Inactive Catalyst Use a pre-catalyst or ensure in-situ activation is complete. Switch to a more active ligand (e.g., Buchwald ligands like SPhos or XPhos).[5]Catalyst color change, reaction initiation.
Inefficient Oxidative Addition Increase reaction temperature (80-120 °C). Use a higher catalyst loading (2-5 mol%).Consumption of starting material (GC/LC-MS).
Poor Transmetalation Choose an appropriate base (e.g., K₃PO₄, Cs₂CO₃). Ensure the boronic acid is of high quality and not degraded.Formation of protodeboronation byproduct.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).Presence of arene byproduct from the boronic acid.
Homocoupling of Boronic Acid Thoroughly degas all solvents and reagents to remove oxygen.[5]Formation of biaryl byproduct from the boronic acid.
Buchwald-Hartwig Amination

Problem: Incomplete conversion to the desired arylamine.

Potential Cause Troubleshooting Solution Key Parameters to Monitor
Catalyst Deactivation Use a robust ligand that is resistant to decomposition at high temperatures. Ensure the absence of oxygen.Reaction stalling before completion.
Weak Base Use a strong, non-nucleophilic base such as NaOtBu or K₃PO₄.pH of the reaction mixture (if applicable).
Steric Hindrance Employ a less sterically demanding amine if possible. Use a catalyst system known to be effective for hindered substrates.Rate of reaction.
Side Reactions Hydrodehalogenation (replacement of Cl with H) can occur. Minimize by using a well-defined catalyst and avoiding excessive heating.Formation of 2-fluoro-6-(trifluoromethyl)benzene.
Sonogashira Coupling

Problem: Low yield of the coupled alkynyl product.

Potential Cause Troubleshooting Solution Key Parameters to Monitor
Copper(I) Inactivity Use a fresh, high-purity source of CuI.Reaction initiation and color changes.
Glaser-Hay Homocoupling of Alkyne Run the reaction under strictly anaerobic conditions. Use an excess of the alkyne.Formation of dialkyne byproduct.
Low Reaction Temperature Increase the temperature to 80-120 °C. For volatile alkynes, consider using a sealed tube.[6][7]Reaction progress over time.
Inappropriate Solvent Use polar aprotic solvents like DMF or 1,4-dioxane. Ensure solvents are anhydrous and degassed.[6]Solubility of reagents and catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add a strong base (e.g., K₃PO₄, 2.0-3.0 equiv.) and a degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent & Solvent Quality (Anhydrous, Degassed) check_sm->check_reagents Purity OK purify_sm Purify Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Quality OK dry_solvents Dry Solvents & Degas check_reagents->dry_solvents Contaminated check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK optimize_temp Increase Temperature/ Extend Reaction Time check_conditions->optimize_temp Sub-optimal change_catalyst Screen Different Ligands/ Increase Catalyst Loading check_catalyst->change_catalyst Ineffective rerun Re-run Experiment check_catalyst->rerun System OK purify_sm->rerun dry_solvents->rerun optimize_temp->rerun change_catalyst->rerun

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product arcl This compound arcl->oxidative_addition boronic_acid Ar'B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing byproduct formation in halogen exchange reactions for fluorobenzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for halogen exchange (Halex) reactions in the synthesis of fluorobenzotrifluorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Halex fluorination of chlorobenzotrifluorides?

A1: The most prevalent byproducts in the Halex fluorination of chlorobenzotrifluorides typically arise from incomplete reaction or side reactions due to the high temperatures often required. These can include:

  • Incompletely Fluorinated Intermediates: Residual chloro- or dichloro-benzotrifluorides are common when the reaction does not go to completion.

  • Ether Byproducts: At elevated temperatures, the formation of diaryl ethers can occur, where the fluoride ion is displaced by a phenoxide species.

  • Phenolic Byproducts: In the presence of trace amounts of water, hydrolysis of the starting material or product can lead to the formation of hydroxyphenols.

  • Tar Formation: Non-specific decomposition and polymerization of reactants and products at high temperatures can lead to the formation of high-molecular-weight, tar-like substances.

Q2: How does the presence of water affect the formation of byproducts in my Halex reaction?

A2: Water has a significant detrimental effect on Halex reactions and is a primary contributor to byproduct formation. Even trace amounts of water can lead to:

  • Hydrolysis: Water can hydrolyze the chloro- or fluoro-benzotrifluoride to form the corresponding phenolic byproducts.

  • Reduced Fluoride Reactivity: Water can hydrate the fluoride salt (e.g., KF), reducing its nucleophilicity and slowing down the desired halogen exchange reaction. This can necessitate harsher reaction conditions, which in turn can lead to other side reactions.

  • Catalyst Decomposition: Some phase-transfer catalysts can be sensitive to water at high temperatures, leading to their decomposition and reduced efficiency.

It is crucial to use anhydrous solvents and reagents, and to dry the fluoride salt thoroughly before use.

Q3: What is the role of a phase-transfer catalyst (PTC) in minimizing byproduct formation?

A3: Phase-transfer catalysts (PTCs) are crucial for efficient and selective Halex reactions. They facilitate the transfer of the fluoride anion from the solid phase (e.g., KF) to the organic phase where the chlorobenzotrifluoride is dissolved. This offers several advantages in minimizing byproducts:

  • Increased Reaction Rate: By improving the availability of the fluoride nucleophile, PTCs accelerate the desired halogen exchange reaction.

  • Milder Reaction Conditions: The increased reaction rate allows the use of lower temperatures and shorter reaction times, which significantly reduces the formation of high-temperature byproducts like ethers and tars.

  • Improved Selectivity: By promoting the desired fluorination pathway, PTCs can help to minimize side reactions.

Common PTCs include quaternary ammonium salts, phosphonium salts, and crown ethers.

Troubleshooting Guides

Issue 1: Incomplete Conversion to the Desired Fluorobenzotrifluoride

  • Possible Cause: Insufficient reactivity of the fluoride source.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry the potassium fluoride (KF) or other fluoride salt thoroughly before use. Spray-dried KF often exhibits higher reactivity due to its larger surface area.[1]

    • Increase Catalyst Loading: If using a phase-transfer catalyst, consider increasing the molar ratio relative to the substrate.

    • Optimize Reaction Temperature and Time: While avoiding excessive temperatures, a modest increase in temperature or prolonged reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by GC-MS to determine the optimal endpoint.

    • Consider a More Soluble Fluoride Source: If incomplete conversion persists, cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can be used as more soluble and reactive alternatives to KF, although they are more expensive.[2]

Issue 2: Formation of Ether and Phenolic Byproducts

  • Possible Cause: High reaction temperatures and/or the presence of water.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware and reagents thoroughly. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Lower Reaction Temperature: Employ a more effective phase-transfer catalyst to enable the reaction to proceed at a lower temperature.

    • Optimize Reactant Stoichiometry: Ensure an appropriate excess of the fluoride source is used to favor the desired halogen exchange over side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution in a Typical Halex Reaction of Dichlorobenzotrifluoride

ParameterCondition ACondition BCondition C
Temperature (°C) 180220180
Catalyst NoneNoneQuaternary Phosphonium Salt
Water Content LowLowLow
Desired Product (%) 657592
Incomplete Exchange (%) 30155
Ether/Phenol Byproducts (%) 5103

Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific substrate and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in the Halex Fluorination of Dichlorobenzotrifluoride

  • Preparation of Anhydrous Potassium Fluoride: Spray-dried potassium fluoride is dried under vacuum at 150°C for 4 hours prior to use.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple. The flask is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

  • Charging of Reagents: The flask is charged with anhydrous potassium fluoride (2.2 equivalents), the chosen phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 equivalents), and a high-boiling aprotic solvent (e.g., sulfolane or N,N-dimethylformamide, anhydrous). The mixture is stirred and heated to the desired reaction temperature (e.g., 160-180°C).

  • Addition of Substrate: The dichlorobenzotrifluoride (1 equivalent) is added dropwise to the heated mixture over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the desired product and any byproducts.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure fluorobenzotrifluoride product.

Mandatory Visualizations

Halex_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Step Incomplete Conversion Incomplete Conversion Low F- Reactivity Low F- Reactivity Incomplete Conversion->Low F- Reactivity Ether/Phenol Formation Ether/Phenol Formation High Temperature High Temperature Ether/Phenol Formation->High Temperature Water Present Water Present Ether/Phenol Formation->Water Present Anhydrous KF Anhydrous KF Low F- Reactivity->Anhydrous KF Increase PTC Increase PTC Low F- Reactivity->Increase PTC Optimize T/t Optimize T/t Low F- Reactivity->Optimize T/t Use CsF/TBAF Use CsF/TBAF Low F- Reactivity->Use CsF/TBAF Lower Temperature Lower Temperature High Temperature->Lower Temperature Water Present->Anhydrous KF Inert Atmosphere Inert Atmosphere Water Present->Inert Atmosphere

Caption: Troubleshooting logic for common issues in Halex reactions.

Experimental_Workflow start Start prep_kf Prepare Anhydrous KF start->prep_kf setup Flame-dried Reaction Setup (Inert Atmosphere) prep_kf->setup charge Charge KF, PTC, and Anhydrous Solvent setup->charge heat Heat to Reaction Temperature charge->heat add_substrate Add Dichlorobenzotrifluoride heat->add_substrate monitor Monitor by GC-MS add_substrate->monitor monitor->monitor workup Cool, Filter, and Distill monitor->workup Reaction Complete product Pure Fluorobenzotrifluoride workup->product

Caption: Optimized workflow for minimizing byproducts in Halex fluorination.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzotrifluoride and 2-Chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the versatile building blocks available to chemists, halogenated benzotrifluorides serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides an objective, data-driven comparison of two such intermediates: 2-Chloro-6-fluorobenzotrifluoride and 2-Chlorobenzotrifluoride. We will delve into their respective performance in key synthetic transformations, supported by experimental data, to inform strategic decisions in process development and drug discovery.

Physicochemical Properties and Reactivity Overview

The presence of a trifluoromethyl (-CF₃) group in both molecules imparts unique electronic properties, significantly influencing their reactivity. The -CF₃ group is a strong electron-withdrawing group, which generally deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).

The key distinction between the two molecules is the presence of an additional fluorine atom at the 6-position in this compound. This ortho-fluoro substituent further enhances the electrophilicity of the carbon atom bearing the chlorine, making it, in principle, a more reactive substrate for SNAr reactions compared to 2-Chlorobenzotrifluoride. However, this additional substituent also introduces greater steric hindrance around the reaction center, which can negatively impact the reaction rates of other transformations, such as palladium-catalyzed cross-coupling reactions.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The rate of this reaction is highly dependent on the electrophilicity of the aryl halide and the stability of the intermediate Meisenheimer complex. The additional electron-withdrawing fluorine atom in this compound is expected to accelerate SNAr reactions.

Logical Relationship: Impact of Substituents on SNAr Reactivity

cluster_0 2-Chlorobenzotrifluoride cluster_1 This compound A CF3 Group (Strong EWG) C Increased Ring Electrophilicity A->C B Cl Group B->C G Significantly Increased Ring Electrophilicity C->G Enhanced by ortho-F D CF3 Group (Strong EWG) D->G E Cl Group E->G F ortho-F Group (Inductive EWG) F->G

Caption: Substituent effects on the electrophilicity of the aromatic ring.

While direct comparative kinetic data is scarce in the literature, the synthesis of the insecticide Flufenoxuron provides a practical example. The synthesis involves the reaction of a substituted phenol with an activated aryl halide. In a reported synthesis, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline is a key intermediate, showcasing the utility of such SNAr reactions in complex molecule synthesis.[1][2]

Experimental Protocol: Representative Nucleophilic Aromatic Substitution (Ether Synthesis)

This protocol describes a general procedure for an SNAr reaction between a substituted phenol and either this compound or 2-Chlorobenzotrifluoride.

Materials:

  • This compound or 2-Chlorobenzotrifluoride (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), the phenol nucleophile (1.1 eq), and potassium carbonate (2.0 eq) in DMF.

  • Heat the reaction mixture to 100-140 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired aryl ether.[3]

Expected Outcome: Based on electronic effects, this compound is anticipated to react faster and under milder conditions (e.g., lower temperature or shorter reaction time) compared to 2-Chlorobenzotrifluoride.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal for the formation of C-C and C-N bonds, respectively. The efficiency of these reactions is sensitive to both electronic and steric factors of the aryl halide substrate.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is a critical step. Aryl chlorides are generally less reactive than aryl bromides or iodides. The electron-withdrawing nature of the -CF₃ and -F groups in this compound deactivates the C-Cl bond towards oxidative addition. Furthermore, the presence of two ortho substituents (F and CF₃) creates significant steric hindrance, which can further impede the reaction. Consequently, 2-Chlorobenzotrifluoride is expected to be a more favorable substrate for Suzuki-Miyaura coupling compared to its more sterically hindered and electron-deficient counterpart.

Experimental Workflow: Suzuki-Miyaura Coupling

setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction workup Work-up (Extraction, Washing) reaction->workup purify Purification (Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the aryl halide to the palladium catalyst. The same electronic and steric arguments apply, suggesting that 2-Chlorobenzotrifluoride would be the more reactive substrate. However, the choice of ligand and base is critical and can be optimized to overcome the lower reactivity of highly substituted or electron-deficient aryl chlorides.

Quantitative Data Comparison (Predicted)

Reaction TypeThis compound2-ChlorobenzotrifluorideRationale
Nucleophilic Aromatic Substitution (SNAr) Higher ReactivityLower ReactivityThe additional ortho-fluoro group enhances the electrophilicity of the reaction center.
Suzuki-Miyaura Coupling Lower ReactivityHigher ReactivityIncreased steric hindrance and deactivation of the C-Cl bond by two electron-withdrawing ortho substituents.
Buchwald-Hartwig Amination Lower ReactivityHigher ReactivitySimilar to Suzuki-Miyaura coupling, steric hindrance and electronic deactivation are the primary factors.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Chlorobenzotrifluoride. More forcing conditions or specialized catalyst systems may be required for this compound.[4][5]

Materials:

  • Aryl Halide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • Anhydrous Toluene and Degassed Water (e.g., 4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₃PO₄ (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 2-Chlorobenzotrifluoride in a synthetic strategy is a nuanced decision that must be guided by the specific transformation being targeted. For nucleophilic aromatic substitution reactions, the enhanced electrophilicity of This compound makes it the more reactive and likely preferred substrate, potentially allowing for milder reaction conditions and broader nucleophile scope. Conversely, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the lower steric hindrance and less deactivated C-Cl bond of 2-Chlorobenzotrifluoride render it the more favorable starting material.

Researchers and process chemists should carefully consider these reactivity trends when designing synthetic routes. While this guide provides a framework based on established chemical principles, empirical optimization of reaction conditions for each specific substrate and coupling partner remains essential for achieving optimal results.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for 2-Chloro-6-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The following analysis presents an objective comparison of these routes based on available experimental data, focusing on reaction yields, purity, and process conditions. Detailed experimental protocols for the most viable routes are also provided to support research and development efforts.

Executive Summary

Two principal synthetic strategies for this compound have been evaluated:

  • Photochlorination of 2-Chloro-6-fluorotoluene followed by Fluorination: This is the most common industrial route. It involves the free-radical chlorination of the methyl group of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluoro(trichloromethyl)benzene, which is then fluorinated to the final product.

  • Diazotization of 2-Chloro-6-fluoroaniline followed by Trifluoromethylation: This alternative route involves the conversion of 2-chloro-6-fluoroaniline to a diazonium salt, which is then subjected to a trifluoromethylation reaction.

The photochlorination route is generally favored for its scalability and the use of readily available starting materials. However, it requires specialized equipment for handling chlorine gas and photochemical reactors. The diazotization route offers an alternative pathway but may involve more complex reaction conditions and reagents for the trifluoromethylation step.

Data Presentation: Quantitative Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents & StepsReported Yield (%)Reported Purity (%)
Route 1: Photochlorination & Fluorination 2-Chloro-6-fluorotoluene1. Cl₂, UV light2. HF, Catalyst (e.g., SbCl₅)85-95 (overall)>99
Route 2: Diazotization & Trifluoromethylation 2-Chloro-6-fluoroaniline1. NaNO₂, HCl2. Trifluoromethylating agent60-75 (overall)>98

Route 1: Photochlorination of 2-Chloro-6-fluorotoluene and Subsequent Fluorination

This route is a two-step process that begins with the exhaustive photochlorination of the methyl group of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluoro(trichloromethyl)benzene. This intermediate is then converted to the final product by halogen exchange fluorination.

Experimental Protocol

Step 1: Photochlorination of 2-Chloro-6-fluorotoluene

  • Materials:

    • 2-Chloro-6-fluorotoluene

    • Chlorine gas

    • Nitrogen gas

  • Equipment:

    • Four-necked glass reaction flask equipped with a reflux condenser, gas inlet tube, thermometer, and mechanical stirrer

    • High-pressure mercury lamp or a metal halide lamp for UV irradiation

    • Tail gas absorption device

  • Procedure:

    • Charge the reaction flask with 2-chloro-6-fluorotoluene.

    • Heat the reactor to 150-180°C while stirring and irradiating with the UV lamp.

    • Introduce a steady stream of chlorine gas into the reaction mixture.

    • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed and the desired level of chlorination to 2-chloro-6-fluoro(trichloromethyl)benzene is achieved.

    • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine. The resulting crude 2-chloro-6-fluoro(trichloromethyl)benzene can be used directly in the next step or purified by distillation.

Step 2: Fluorination of 2-chloro-6-fluoro(trichloromethyl)benzene

  • Materials:

    • 2-chloro-6-fluoro(trichloromethyl)benzene

    • Anhydrous hydrogen fluoride (HF)

    • Antimony pentachloride (SbCl₅) or another suitable Lewis acid catalyst

  • Equipment:

    • Autoclave or a pressure-resistant reactor suitable for handling HF

  • Procedure:

    • Charge the autoclave with 2-chloro-6-fluoro(trichloromethyl)benzene and the catalyst.

    • Cool the reactor and carefully add anhydrous hydrogen fluoride.

    • Heat the sealed reactor to 80-120°C and maintain the pressure.

    • The reaction is typically run for several hours. Monitor the progress by analyzing samples for the disappearance of the starting material.

    • After the reaction is complete, cool the reactor, and carefully vent the excess HF.

    • The crude product is then washed with a dilute aqueous base (e.g., sodium bicarbonate) and water, dried, and purified by fractional distillation to yield this compound.

Diagram: Photochlorination and Fluorination Route

G cluster_0 Step 1: Photochlorination cluster_1 Step 2: Fluorination 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Cl2_UV Cl₂, UV light 2-Chloro-6-fluorotoluene->Cl2_UV Intermediate 2-Chloro-6-fluoro(trichloromethyl)benzene Cl2_UV->Intermediate HF_Catalyst HF, Catalyst Intermediate->HF_Catalyst Final_Product This compound HF_Catalyst->Final_Product

Caption: Synthesis of this compound from 2-Chloro-6-fluorotoluene.

Route 2: Diazotization of 2-Chloro-6-fluoroaniline and Trifluoromethylation

This synthetic approach utilizes 2-chloro-6-fluoroaniline as the starting material. The aniline is first converted to its corresponding diazonium salt, which is then subjected to a trifluoromethylation reaction to introduce the -CF₃ group.

Experimental Protocol

Step 1: Diazotization of 2-Chloro-6-fluoroaniline

  • Materials:

    • 2-Chloro-6-fluoroaniline

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Ice

  • Equipment:

    • Beaker or flask

    • Stirring apparatus

  • Procedure:

    • Dissolve 2-chloro-6-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt solution. This solution is typically used immediately in the next step.

Step 2: Trifluoromethylation of the Diazonium Salt

  • Materials:

    • The freshly prepared diazonium salt solution

    • A suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a copper catalyst, or sodium trifluoroacetate with a copper catalyst)

    • Organic solvent (e.g., acetonitrile)

  • Equipment:

    • Reaction flask with a stirrer and temperature control

  • Procedure:

    • In a separate reaction flask, prepare the trifluoromethylating reagent system in a suitable organic solvent.

    • Slowly add the cold diazonium salt solution to the trifluoromethylating reagent mixture.

    • The reaction may require heating to proceed to completion. Monitor the reaction by an appropriate method (e.g., TLC or GC).

    • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by column chromatography or distillation to afford this compound.

Diagram: Diazotization and Trifluoromethylation Route

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Trifluoromethylation Aniline 2-Chloro-6-fluoroaniline Diazotization_Reagents NaNO₂, HCl Aniline->Diazotization_Reagents Diazonium_Salt Diazonium Salt Intermediate Diazotization_Reagents->Diazonium_Salt Trifluoromethylation_Reagent Trifluoromethylating Agent Diazonium_Salt->Trifluoromethylation_Reagent Final_Product This compound Trifluoromethylation_Reagent->Final_Product

Caption: Synthesis from 2-Chloro-6-fluoroaniline.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability of starting materials and specialized equipment, desired scale of production, and economic considerations. The photochlorination route is well-established for industrial-scale production, while the diazotization route may be more suitable for laboratory-scale synthesis or when 2-chloro-6-fluoroaniline is a more readily available precursor. Further optimization of reaction conditions for both routes can potentially lead to improved yields and process efficiency.

Comparative analysis of fluorinating agents for aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic compounds can dramatically alter their physicochemical and biological properties, making it a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of fluorinating agent is critical for the success of this transformation, with each reagent offering a unique profile of reactivity, selectivity, and operational requirements. This guide provides a comparative analysis of common electrophilic and nucleophilic fluorinating agents for aromatic compounds, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Electrophilic Fluorinating Agents: "F+" Donors

Electrophilic fluorinating agents are prized for their ability to directly fluorinate electron-rich aromatic and heteroaromatic rings. These reagents deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center of the aromatic ring. Among the most widely used are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (F-TEDA-BF₄) is a versatile and user-friendly electrophilic fluorinating agent. It is a stable, non-volatile, and relatively safe-to-handle solid.[1] Its high reactivity allows for the fluorination of a broad range of substrates, including ketones, esters, amides, and aromatic rings, often providing good to excellent yields under mild conditions.[1]

N-Fluorobenzenesulfonimide (NFSI) is another powerful and widely used electrophilic fluorinating agent. It is a stable crystalline solid that is soluble in many organic solvents.[2] NFSI is known for its utility in the fluorination of carbanions and in transition-metal-catalyzed C-H fluorination reactions.[2]

Performance Comparison of Electrophilic Agents
SubstrateReagentReaction ConditionsYield (%)RegioselectivityReference
1,3,5-TrimethoxybenzeneNFSINeat, 1.0 equiv NFSI, 3h milling @ 30 Hz51Monofluorination[3]
1,3-DimethoxybenzeneNFSINeat, 2.0 equiv NFSI, 3h milling @ 30 HzMixtureMonofluorination[3]
2-NaphtholNFSINeat, 2.0 equiv NFSI, 3h milling @ 30 Hz511,1-difluoronaphthalen-2(1H)-one[3]
AnisoleSelectfluor®MeCN, rt45o:p = 1:2.5[4]
TolueneSelectfluor®MeCN, rt15o:p = 1:1.5[4]
NaphthaleneSelectfluor®MeCN, rt65Monofluorination[4]

Nucleophilic Fluorinating Agents: "F-" Donors

Nucleophilic fluorinating agents are essential for the introduction of fluorine via substitution reactions, particularly in the conversion of phenols and other activated aromatic derivatives to their corresponding fluoroarenes. These reagents deliver a nucleophilic fluoride ion (F-) to an electrophilic carbon center. Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are two prominent examples of deoxofluorinating agents.

Diethylaminosulfur Trifluoride (DAST) is a widely used reagent for the conversion of alcohols, aldehydes, and ketones to their corresponding fluorinated analogues.[5] While not typically used for the direct fluorination of unactivated arenes, it is effective for the deoxyfluorination of phenols. However, DAST is thermally unstable and can be hazardous if not handled properly.[6]

Deoxo-Fluor® is a more thermally stable alternative to DAST.[7] It performs similar transformations, converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides, and is also effective for the deoxyfluorination of phenols.[8][9] Its improved safety profile makes it a preferred choice in many applications.[7]

Performance Comparison of Nucleophilic Agents
SubstrateReagentReaction ConditionsYield (%)ProductReference
4-NitrophenolPhenoFluor™ (a DAST-type reagent)Toluene, 120 °C, 12 h951-Fluoro-4-nitrobenzene[10]
4-CyanophenolPhenoFluor™Toluene, 120 °C, 12 h924-Fluorobenzonitrile[10]
4-AcetylphenolPhenoFluor™Toluene, 120 °C, 12 h854-Fluoroacetophenone[10]
2-Methylbutan-2-olDASTDiglyme, -50 °C to rt882-Fluoro-2-methylbutane[11]
3β-methyl-5α-cholestan-3α-olDASTCH₂Cl₂, -78 °C to 0 °C983β-fluoro-3α-methyl-5α-cholestane[11]
Alcohol/CarbonylDeoxo-Fluor®CH₂Cl₂, 0 °C to rt, overnightGeneral ProcedureAlkyl fluoride/gem-difluoride[12]

Experimental Protocols

Electrophilic Fluorination of an Aromatic Compound with Selectfluor®

Materials:

  • Aromatic substrate (1.0 mmol)

  • Selectfluor® (1.1 mmol, 1.1 equiv)

  • Anhydrous acetonitrile (MeCN, 5 mL)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate and anhydrous acetonitrile.

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add Selectfluor® to the reaction mixture in one portion.[1]

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Electrophilic Fluorination of an Electron-Rich Arene with NFSI

Materials:

  • Electron-rich arene (1.0 mmol)

  • NFSI (2.0 mmol)

  • 1,2-Dichloroethane (DCE, 5 mL) or neat conditions

  • Reaction vessel suitable for heating under an argon atmosphere

Procedure:

  • Combine the electron-rich arene and NFSI in a reaction vessel under an argon atmosphere.[13][14]

  • Add DCE as a solvent, or proceed under neat (solvent-free) conditions.[13][14]

  • Heat the reaction mixture to the desired temperature (e.g., reflux in DCE) and monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product directly by column chromatography to obtain the fluorinated arene.[13][14]

Deoxyfluorination of a Phenol with DAST (General Caution Advised)

Materials:

  • Phenolic substrate (1.0 mmol)

  • DAST (1.1-1.5 mmol)

  • Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF)

  • Dry reaction vessel under an inert atmosphere

Procedure:

  • Dissolve the phenolic substrate in an anhydrous aprotic solvent in a dry reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add DAST dropwise to the stirred solution. Caution: DAST can decompose exothermically. Maintain low temperature during addition.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Deoxyfluorination of an Alcohol or Carbonyl with Deoxo-Fluor®

Materials:

  • Alcohol or carbonyl compound (1 eq.)

  • Deoxo-Fluor® (3 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂, 20 Vol)

  • Dry reaction vessel under a nitrogen atmosphere

Procedure:

  • Dissolve the alcohol or carbonyl compound in anhydrous dichloromethane in a dry reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0 °C.[12]

  • Add Deoxo-Fluor® dropwise to the solution.[12]

  • Allow the reaction mixture to warm to room temperature and stir overnight, monitoring by TLC.[12]

  • Quench the reaction with a saturated solution of NaHCO₃.[12]

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate, filter, and concentrate.[12]

  • Purify the crude product by column chromatography.[12]

Visualizing Reaction Pathways

Electrophilic_Aromatic_Fluorination Arene Aromatic Ring (Nucleophile) Intermediate Sigma Complex (Carbocation Intermediate) Arene->Intermediate Attack on 'F+' Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Reagent->Intermediate Product Fluorinated Aromatic Compound Intermediate->Product -H+ Byproduct Reagent Byproduct Intermediate->Byproduct

Caption: Electrophilic Aromatic Fluorination Pathway.

Nucleophilic_Aromatic_Fluorination Phenol Phenol Derivative (Substrate) Intermediate Activated Intermediate (e.g., Aryloxysulfur trifluoride) Phenol->Intermediate Reagent Deoxyfluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Intermediate Activation of OH group Product Fluorinated Aromatic Compound Intermediate->Product SNAr or other mechanism Byproduct Reagent Byproduct Intermediate->Byproduct

Caption: Nucleophilic Deoxyfluorination of Phenols.

References

Validating the Structure of 2-Chloro-6-fluorobenzotrifluoride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the journey from discovery to application. 2-Chloro-6-fluorobenzotrifluoride and its derivatives are important scaffolds in the development of new pharmaceuticals and agrochemicals. This guide provides a comparative overview of standard analytical techniques for validating the structure of these compounds, offering supporting data from closely related analogs to facilitate comparison.

Spectroscopic Data for Comparison

The following tables summarize key spectroscopic data for this compound and related compounds. This information allows for a comparative analysis of how substitutions on the aromatic ring influence the spectral properties.

Table 1: ¹H and ¹³C NMR Spectral Data for Benzotrifluoride Derivatives

CompoundAromatic Protons (¹H, ppm)Aromatic Carbons (¹³C, ppm)Trifluoromethyl Carbon (¹³C, ppm)
Benzotrifluoride~7.30-7.74 (m)~124-132~123 (q)
2-Chlorobenzotrifluoride~7.3-7.6 (m)~127-134Not available
4-Chlorobenzotrifluoride~7.47 (d), ~7.54 (d)~125-135Not available
This compound (Predicted) ~7.1-7.6 (m)~115-160 (with C-F coupling)~120-125 (q)

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Ion (m/z)Key IR Absorptions (cm⁻¹)
Benzotrifluoride146C-H (aromatic): ~3050-3100, C=C (aromatic): ~1450-1600, C-F: ~1100-1350
2-Chlorobenzotrifluoride180/182C-H (aromatic): ~3050-3100, C=C (aromatic): ~1450-1600, C-F: ~1100-1350, C-Cl: ~750-800
4-Chlorobenzotrifluoride180/182C-H (aromatic): ~3050-3100, C=C (aromatic): ~1450-1600, C-F: ~1100-1350, C-Cl: ~800-850
This compound 198/200C-H (aromatic): ~3050-3100, C=C (aromatic): ~1450-1600, C-F: ~1100-1350, C-Cl: ~750-800

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

    • Referencing: Residual solvent peak.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Referencing: Residual solvent peak.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: Operating at the appropriate frequency for fluorine.

    • Pulse Program: Proton-decoupled.

    • Referencing: An external standard such as CFCl₃ (0 ppm).

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction (for EI): A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization Energy (for EI): Typically 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry KBr and pressed into a thin, transparent pellet.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.

G Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials: This compound + Reagents reaction Chemical Reaction (e.g., Substitution, Coupling) start->reaction workup Reaction Work-up and Purification reaction->workup ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern workup->ms ir FTIR Spectroscopy - Functional Groups nmr NMR Spectroscopy - ¹H, ¹³C, ¹⁹F - Connectivity data_analysis Data Analysis and Structure Elucidation ms->data_analysis ir->data_analysis nmr->data_analysis final_structure Validated Structure of Derivative data_analysis->final_structure

Caption: A generalized workflow for the synthesis and subsequent structural validation of a this compound derivative.

Logical Framework for Spectroscopic Data Interpretation

The following diagram illustrates the logical process of integrating data from different spectroscopic techniques to confirm the structure of a target molecule.

G Logical Framework for Structure Elucidation cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation proposed_structure Proposed Structure of This compound Derivative ms_data MS Data: - Molecular Ion (m/z) - Cl Isotope Pattern ir_data FTIR Data: - Key Functional Group Frequencies (C-F, C-Cl) nmr_data NMR Data: - Chemical Shifts - Coupling Constants (J) - Integration mw_confirm Molecular Formula Confirmation ms_data->mw_confirm fg_confirm Functional Group Confirmation ir_data->fg_confirm connectivity_confirm Connectivity and Isomer Confirmation nmr_data->connectivity_confirm final_confirmation Structure Confirmed mw_confirm->final_confirmation fg_confirm->final_confirmation connectivity_confirm->final_confirmation

Caption: A diagram illustrating the logical flow of interpreting and integrating multi-technique spectroscopic data for structural confirmation.

A Spectroscopic Comparison of 2-Chloro-6-fluorobenzotrifluoride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Chloro-6-fluorobenzotrifluoride and its positional isomers. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the synthesis, identification, and characterization of halogenated aromatic compounds. This document summarizes available spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation of these closely related chemical structures.

The isomers included in this comparison are:

  • This compound

  • 3-Chloro-2-fluorobenzotrifluoride

  • 4-Chloro-2-fluorobenzotrifluoride

  • 2-Chloro-4-fluorobenzotrifluoride

Due to the limited availability of complete experimental datasets for all isomers, this guide presents the most comprehensive information found in publicly accessible resources.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
This compound Data not availableData not availableData not availableAromatic Protons
3-Chloro-2-fluorobenzotrifluoride Data not availableData not availableData not availableAromatic Protons
4-Chloro-2-fluorobenzotrifluoride Data not availableData not availableData not availableAromatic Protons
2-Chloro-4-fluorobenzotrifluoride Data not availableData not availableData not availableAromatic Protons

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)Assignment
This compound Data not availableAromatic and Trifluoromethyl Carbons
3-Chloro-2-fluorobenzotrifluoride Data not availableAromatic and Trifluoromethyl Carbons
4-Chloro-2-fluorobenzotrifluoride Data not availableAromatic and Trifluoromethyl Carbons
2-Chloro-4-fluorobenzotrifluoride Data not availableAromatic and Trifluoromethyl Carbons

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm)Assignment
This compound Data not available-CF₃ and Ar-F Groups
3-Chloro-2-fluorobenzotrifluoride Data not available-CF₃ and Ar-F Groups
4-Chloro-2-fluorobenzotrifluoride Data not available-CF₃ and Ar-F Groups
2-Chloro-4-fluorobenzotrifluoride Data not available-CF₃ and Ar-F Groups

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound Data not availableC-H stretch, C=C stretch, C-F stretch (CF₃), C-Cl stretch
3-Chloro-2-fluorobenzotrifluoride Data not availableC-H stretch, C=C stretch, C-F stretch (CF₃), C-Cl stretch
4-Chloro-2-fluorobenzotrifluoride Data not availableC-H stretch, C=C stretch, C-F stretch (CF₃), C-Cl stretch
2-Chloro-4-fluorobenzotrifluoride Data not availableC-H stretch, C=C stretch, C-F stretch (CF₃), C-Cl stretch

Table 5: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data not availableData not available
3-Chloro-2-fluorobenzotrifluoride Data not availableData not available
4-Chloro-2-fluorobenzotrifluoride Data not availableData not available
2-Chloro-4-fluorobenzotrifluoride Data not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for chloro-fluorobenzotrifluoride isomers. These protocols are based on standard methodologies for similar halogenated aromatic compounds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[1][2]

  • ¹H NMR Acquisition : Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[3] Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3] The number of scans generally ranges from 16 to 64. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1][3]

  • ¹³C NMR Acquisition : Carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[3]

  • ¹⁹F NMR Acquisition : Fluorine NMR spectra are recorded on a high-resolution NMR spectrometer, often using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.[4] Chemical shifts can be referenced to an external standard such as CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR) : The ATR crystal (e.g., diamond) is cleaned with an appropriate solvent (e.g., isopropanol), and a background spectrum is collected. A small amount of the liquid or solid sample is placed directly onto the ATR crystal for analysis.[1][3]

  • Sample Preparation (KBr Pellet - for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]

  • Data Acquisition : The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹.[3] The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum.[3]

Mass Spectrometry (MS)

  • Sample Introduction : A dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source, commonly via a gas chromatograph (GC-MS) for separation and analysis.[1][2]

  • Ionization : Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.

  • Detection : An electron multiplier or a similar detector is used to detect the ions, generating a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The logical workflow for the spectroscopic analysis and structural elucidation of this compound and its isomers is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Chloro-fluorobenzotrifluoride Isomers cluster_isomers Isomers of Chloro-fluorobenzotrifluoride cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison This compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) This compound->NMR IR FTIR Spectroscopy This compound->IR MS Mass Spectrometry (GC-MS) This compound->MS Isomer_A Isomer 1 Isomer_A->NMR Isomer_A->IR Isomer_A->MS Isomer_B Isomer 2 Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_C Isomer n Isomer_C->NMR Isomer_C->IR Isomer_C->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structural Elucidation Data_Tables->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of isomers.

References

Navigating the Synthesis of 2-Chloro-6-fluorobenzotrifluoride: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates like 2-Chloro-6-fluorobenzotrifluoride is a critical step. However, the environmental footprint of these chemical processes is an increasingly important consideration. This guide provides a comparative analysis of a common industrial synthesis route for this compound and explores greener alternatives, with a focus on environmental impact, supported by detailed experimental protocols.

A prevalent industrial method for synthesizing this compound involves a two-step process starting from 2-chloro-6-fluorotoluene. This conventional route, while effective, utilizes hazardous reagents and generates significant waste streams. As the demand for sustainable chemical manufacturing grows, a critical assessment of this process and the exploration of more environmentally benign alternatives are imperative.

Comparative Analysis of Synthesis Routes

The primary industrial synthesis of this compound and a potential greener alternative are outlined below. The assessment focuses on the key environmental and safety concerns associated with each step.

Synthesis RouteStepKey Reagents & ConditionsMajor Environmental & Safety Concerns
Conventional Route 1. Free-Radical Chlorination 2-chloro-6-fluorotoluene, Chlorine gas (Cl₂), UV light or heat- Use of highly toxic and corrosive chlorine gas. - Formation of undesirable polychlorinated byproducts and ring-chlorinated isomers. - Generation of hydrogen chloride (HCl) gas as a byproduct. - High energy consumption for UV irradiation or heating.
2. Fluorination 2-chloro-6-fluorobenzotrichloride, Anhydrous Hydrogen Fluoride (HF)- Use of extremely corrosive and toxic hydrogen fluoride, which can cause severe burns and systemic toxicity. - Generation of acidic waste streams containing HF and HCl. - HF is difficult to handle and requires specialized equipment and disposal procedures.
Greener Alternative 1. Visible-Light Mediated Chlorination 2-chloro-6-fluorotoluene, N-Chlorosuccinimide (NCS), Visible light photocatalyst- Avoids the use of chlorine gas, replacing it with a solid, easier-to-handle reagent (NCS). - Milder reaction conditions, often at room temperature, reducing energy consumption. - Potentially higher selectivity, reducing byproduct formation. - The photocatalyst may be a metal-based complex requiring recovery.
2. Fluorination (Alternative Reagent) 2-chloro-6-fluorobenzotrichloride, Solid fluorinating agents (e.g., KF, SF₄)- Avoids the use of highly volatile and corrosive anhydrous HF. - Solid reagents are generally easier and safer to handle. - Waste streams may be less hazardous and easier to treat. - May require higher temperatures or longer reaction times.

Experimental Protocols

Conventional Synthesis: Free-Radical Chlorination followed by HF Fluorination

Step 1: Free-Radical Chlorination of 2-Chloro-6-fluorotoluene

  • Materials and Equipment: A reaction vessel equipped with a reflux condenser, a gas inlet, a thermometer, and a UV lamp.

  • Procedure:

    • Charge the reaction vessel with 2-chloro-6-fluorotoluene.

    • Heat the reactor to 100-150°C.

    • Under UV irradiation, introduce a controlled stream of chlorine gas into the reactor.

    • Monitor the reaction progress by gas chromatography (GC) to determine the relative amounts of starting material and mono-, di-, and tri-chlorinated products.

    • Continue the chlorination until the desired conversion to 2-chloro-6-fluorobenzotrichloride is achieved.

    • The resulting crude product is then used directly in the next step.

Step 2: Fluorination of 2-chloro-6-fluorobenzotrichloride with Hydrogen Fluoride

  • Materials and Equipment: A pressure reactor (autoclave) suitable for handling anhydrous hydrogen fluoride.

  • Procedure:

    • The crude 2-chloro-6-fluorobenzotrichloride from the previous step is charged into the autoclave.

    • Anhydrous hydrogen fluoride (HF) is carefully added to the reactor.

    • The reactor is sealed and heated to a temperature typically ranging from 80-120°C. The pressure will increase due to the generation of HCl gas.

    • The reaction is maintained at this temperature for several hours until the conversion is complete, as monitored by GC analysis of samples carefully taken from the reactor.

    • After cooling, the excess HF and the byproduct HCl are carefully vented through a scrubber system.

    • The crude this compound is then purified by distillation.

Greener Alternative: Visible-Light Mediated Chlorination
  • Materials and Equipment: A reaction vessel equipped with a magnetic stirrer, a visible light source (e.g., a blue LED lamp), and an inert atmosphere inlet.

  • Procedure:

    • To the reaction vessel, add 2-chloro-6-fluorotoluene, N-chlorosuccinimide (NCS), and a suitable photocatalyst (e.g., an iridium or ruthenium complex) in a suitable solvent (e.g., acetonitrile).

    • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

    • Irradiate the mixture with a visible light source at room temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

    • Upon completion, the reaction mixture is filtered to remove the succinimide byproduct.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-chloro-6-fluorobenzotrichloride.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the conventional synthesis route and a decision-making process for a greener approach.

G cluster_0 Conventional Synthesis Workflow Start Start Photochlorination Photochlorination Start->Photochlorination 2-chloro-6-fluorotoluene, Cl2, UV Fluorination_HF Fluorination with HF Photochlorination->Fluorination_HF 2-chloro-6-fluorobenzotrichloride Purification Purification Fluorination_HF->Purification Crude Product End This compound Purification->End

Caption: Conventional synthesis of this compound.

G cluster_1 Decision Pathway for Greener Synthesis Assess_Chlorination Chlorination Method Use_Cl2 Use Chlorine Gas Assess_Chlorination->Use_Cl2 Conventional Use_Alternative Use Greener Chlorinating Agent (e.g., NCS) Assess_Chlorination->Use_Alternative Greener Assess_Fluorination Fluorination Method Use_Cl2->Assess_Fluorination Use_Alternative->Assess_Fluorination Use_HF Use Anhydrous HF Assess_Fluorination->Use_HF Conventional Use_Solid_F Use Solid Fluorinating Agent Assess_Fluorination->Use_Solid_F Greener High_Hazard_Protocol Requires extensive safety protocols and waste management. Use_HF->High_Hazard_Protocol Reduced_Hazard_Protocol Reduced handling hazards and simpler waste treatment. Use_Solid_F->Reduced_Hazard_Protocol

Caption: Decision-making for a greener synthesis approach.

Conclusion

The conventional synthesis of this compound presents significant environmental and safety challenges, primarily due to the use of chlorine gas and anhydrous hydrogen fluoride. While this route is established, the development and adoption of greener alternatives are crucial for sustainable chemical production. Methods employing visible-light photocatalysis for chlorination and the use of solid fluorinating agents offer promising avenues to reduce the environmental impact by avoiding highly hazardous reagents, minimizing waste, and reducing energy consumption. For researchers and drug development professionals, considering these greener alternatives in the early stages of process development can lead to safer, more sustainable, and ultimately more efficient manufacturing processes.

Safety Operating Guide

Proper Disposal of 2-Chloro-6-fluorobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Chloro-6-fluorobenzotrifluoride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this halogenated organic compound.

Key Safety and Hazard Information

Personal Protective Equipment (PPE) when handling this substance should include:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[4]

  • Body Protection: A laboratory coat and closed-toe shoes are required.[4]

Quantitative Data Summary

The following table summarizes key hazard and disposal information based on data for similar halogenated organic compounds.

PropertyValue / InformationSource
Chemical Class Halogenated Organic Compound[3][4]
Primary Hazards Toxic, Irritant[3][5]
UN Number UN2234 (for Chlorobenzotrifluorides)[2]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group III[2]
Disposal Classification Hazardous Waste[6]
Recommended Disposal Method Incineration by a licensed facility[5]
Incompatible Wastes Strong acids or bases, heavy metals, strong oxidizers or reducers[7][8]

Procedural Workflow for Disposal

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

Workflow for the safe disposal of this compound.

Step-by-Step Disposal Guidance

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[2] Chemical waste generators are responsible for the correct classification and disposal of their waste.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated materials like gloves and absorbent pads, must be treated as hazardous waste.[6]

    • This compound falls under the category of halogenated organic waste.[3][4] It is critical to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[7][9] Mixing non-halogenated waste with halogenated waste can significantly increase disposal costs.[7]

  • Waste Collection and Container Management:

    • Use a designated, leak-proof, and clearly labeled waste container specifically for "Halogenated Organic Waste".[3][9] The container must be compatible with the chemical.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings.[9][10]

    • Keep the waste container securely closed except when actively adding waste to it.[9]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

    • Ensure the SAA is in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]

  • Spill Management:

    • In case of a spill, evacuate the area and remove all ignition sources.[11]

    • Absorb the spill with an inert material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material and any contaminated debris into a suitable, sealed container for disposal as hazardous waste.[5][11]

    • Ventilate and wash the spill area after cleanup is complete.[11]

  • Final Disposal:

    • Never dispose of this compound down the drain or into the sanitary sewer system.[3][4]

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4]

    • The primary recommended disposal method for chlorinated aromatic compounds is controlled incineration at a licensed facility.[5] This process ensures the complete destruction of the chemical.[12]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management protocols and the most current Safety Data Sheet for the chemical in use.

References

Essential Safety and Logistical Information for Handling 2-Chloro-6-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 2-Chloro-6-fluorobenzotrifluoride. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a flammable liquid that can cause skin and eye irritation, and may lead to respiratory irritation. A thorough risk assessment should be conducted before commencing any work with this chemical.

Hazard Summary Table:

HazardClassificationPrecautionary Statement Codes
Flammable LiquidCategory 3H226
Skin IrritationCategory 2H315
Eye IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)H335

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to prevent exposure. The following table summarizes the required PPE for handling this compound.

Personal Protective Equipment (PPE) Requirements:

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash GogglesMust be worn at all times when handling the chemical.
Face ShieldRecommended when handling larger quantities (>100 mL) or when there is a significant splash risk.
Skin/Body Chemical-Resistant Lab CoatStandard laboratory coat to be worn at all times.
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a high splash potential.
Hands Chemical-Resistant GlovesViton® or Silver Shield®/4H® (laminate) gloves are strongly recommended. Nitrile gloves offer poor protection and should be avoided. Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Organic Vapor RespiratorRequired if working outside of a certified chemical fume hood or if ventilation is inadequate. Use a cartridge with a black color code for organic vapors.[1][2]

Safe Handling and Storage - Operational Plan

A systematic approach to handling and storage is crucial for safety.

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, ensure that a certified chemical fume hood is operational.[3] Confirm the location of the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Chemical Transport: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood.

  • Post-Handling: After use, securely cap the container.

  • Doffing PPE: Remove gloves and other disposable PPE, and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Storage Plan:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Segregate from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

Immediate and correct response to spills and exposures is critical.

Emergency Response Table:

IncidentProcedure
Small Spill (<100 mL) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for hazardous waste disposal. 4. Clean the spill area with soap and water.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up a large spill without specialized training and equipment.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix halogenated solvent waste with non-halogenated waste streams.[4]

  • Contaminated Materials: Dispose of all contaminated materials (e.g., gloves, absorbent pads, and pipette tips) in a designated solid hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.

Experimental Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Actions prep1 Verify Fume Hood Operation prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transport Chemical in Secondary Containment prep3->handle1 handle2 Dispense in Fume Hood handle1->handle2 handle3 Securely Cap Container After Use handle2->handle3 cleanup1 Dispose of Contaminated Disposables as Hazardous Waste handle3->cleanup1 cleanup2 Collect Liquid Waste in Designated Container cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 emergency1 Spill Occurs emergency_action_spill Follow Spill Procedure emergency1->emergency_action_spill emergency2 Exposure Occurs emergency_action_exposure Follow First Aid Procedure emergency2->emergency_action_exposure

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.